Isopropyl 6-isopropylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95204-05-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl 6-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-8(2)11-6-5-10(7-13-11)12(14)15-9(3)4/h5-9H,1-4H3 |
InChI Key |
FCTAZANVFQPCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isopropyl 6-isopropylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for isopropyl 6-isopropylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical research. The synthesis is presented as a two-step process, commencing with the introduction of an isopropyl group onto the pyridine ring of nicotinic acid, followed by the esterification of the resulting carboxylic acid with isopropanol. This document provides a comprehensive overview of the chemical reactions, detailed experimental protocols, and relevant quantitative data to facilitate the successful synthesis of the target compound.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via the following two key transformations:
-
Minisci Reaction: The synthesis initiates with the direct C-H functionalization of nicotinic acid to introduce an isopropyl group at the 6-position of the pyridine ring. The Minisci reaction, a radical substitution on an electron-deficient aromatic ring, is a suitable method for this transformation.[1] This approach offers a direct route to 6-isopropylnicotinic acid, a key intermediate. A patent discloses a method for the synthesis of 6-isopropyl nicotinic acid from nicotinic acid via a one-step Minisci reaction, highlighting its potential for large-scale production due to mild conditions and high yield.[2]
-
Fischer Esterification: The second step involves the esterification of the synthesized 6-isopropylnicotinic acid with isopropanol. The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters in the presence of an acid catalyst.[3] This reaction is an equilibrium process, and strategies such as using an excess of the alcohol or removing water as it forms can be employed to drive the reaction towards the product.[3]
Quantitative Data
The following table summarizes the reported yield for a closely related esterification reaction, providing an expected benchmark for the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reagents & Conditions | Yield | Reference |
| Esterification of 6-methylnicotinic acid | 6-methylnicotinic acid | Isopropyl 6-methylnicotinate | Isopropanol, acid catalyst, heat | 56.1% | EP0128279B1[4] |
Detailed Experimental Protocols
The following protocols are based on established methodologies for Minisci reactions and Fischer esterifications and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 6-Isopropylnicotinic Acid via Minisci Reaction
This protocol is adapted from the general principles of Minisci reactions on N-heterocycles.[1][5]
Materials:
-
Nicotinic acid
-
A source of isopropyl radicals (e.g., isobutyric acid or another suitable precursor)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve nicotinic acid in a mixture of water and sulfuric acid. The solution should be acidic to ensure the protonation of the pyridine nitrogen.
-
Add the isopropyl radical precursor and a catalytic amount of silver nitrate to the solution.
-
Slowly add a solution of ammonium persulfate in water to the reaction mixture with stirring. The reaction is typically exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-isopropylnicotinic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound via Fischer Esterification
This protocol is based on general procedures for Fischer esterification.[2][6]
Materials:
-
6-Isopropylnicotinic acid
-
Isopropanol (in excess, to act as both reactant and solvent)
-
Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-isopropylnicotinic acid in an excess of isopropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis pathway for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 5. CN104119269A - Synthetic method of 6-isopropyl nicotinic acid - Google Patents [patents.google.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Physicochemical properties of Isopropyl 6-isopropylnicotinate
An In-depth Technical Guide on the Physicochemical Properties of Isopropyl Nicotinate
Disclaimer: This guide provides information on Isopropyl Nicotinate (CAS 553-60-6). The requested compound, "Isopropyl 6-isopropylnicotinate," could not be found in the referenced chemical literature and is presumed to be a misnomer. Isopropyl nicotinate is the isopropyl ester of nicotinic acid (pyridine-3-carboxylic acid).
This technical guide offers a comprehensive overview of the physicochemical properties of Isopropyl Nicotinate, tailored for researchers, scientists, and professionals in drug development. The document details quantitative data, experimental methodologies, and relevant biological pathways.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Isopropyl Nicotinate. This data is essential for understanding its behavior in various experimental and formulation settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 165.19 g/mol | [1][2][3][4][6][8] |
| CAS Registry Number | 553-60-6 | [1][2][4][6][7] |
| Appearance | Colorless clear liquid (estimated) | [5] |
| Boiling Point | 224.00 to 226.00 °C @ 760.00 mm Hg 131°C @ 27 Torr 227.1ºC @ 760mmHg 293.03°C (rough estimate) | [1][5][8][9] |
| Density | 1.066 g/mL at 25 °C 1.073 g/cm³ | [3][8] |
| Refractive Index | 1.49800 to 1.50400 @ 20.00 °C 1.4926 (estimate) | [3][5] |
| pKa | 3.38 ± 0.10 (Predicted) | [3][9] |
| LogP (Octanol/Water Partition Coefficient) | 1.6 1.647 (Calculated) 1.653 (Estimated) | [2][4][5][9] |
| Water Solubility | Slightly soluble 3084 mg/L @ 25 °C (estimated) | [5] |
| Flash Point | 214.00 °F TCC (101.11 °C) 91.1 °C | [5][8] |
| Vapor Pressure | 0.079000 mmHg @ 25.00 °C (estimated) | [5] |
Experimental Protocols
Synthesis: Fischer Esterification of Nicotinic Acid
Isopropyl nicotinate is typically synthesized via the Fischer esterification of nicotinic acid with isopropanol, using a strong acid catalyst.[1]
Materials:
-
Nicotinic acid
-
Isopropanol (in excess)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of nicotinic acid, excess isopropanol, and a catalytic amount of concentrated sulfuric acid is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, the mixture is cooled to room temperature.
-
The excess isopropanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Isopropyl Nicotinate.
-
Purification of the final product is typically achieved by distillation under reduced pressure or crystallization to obtain high purity.[1]
Characterization: The structure and purity of the synthesized Isopropyl Nicotinate are confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[10]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[10]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.
Mandatory Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of Isopropyl Nicotinate.
Caption: Workflow for the synthesis and purification of Isopropyl Nicotinate.
Biological Activity: Proposed Vasodilatory Signaling Pathway
Isopropyl Nicotinate is known for its vasodilatory effects, which are thought to be mediated by the release of prostaglandins.[1] This leads to the relaxation of vascular smooth muscle and increased blood flow.
Caption: Proposed mechanism for Isopropyl Nicotinate-induced vasodilation.
References
- 1. Isopropyl nicotinate | 553-60-6 | Benchchem [benchchem.com]
- 2. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Isopropyl nicotinate (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. isopropyl nicotinate [flavscents.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Isopropyl nicotinate [webbook.nist.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 553-60-6 CAS MSDS (ISOPROPYL NICOTINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]
Isopropyl 6-isopropylnicotinate CAS number and IUPAC name
An In-depth Technical Guide to Isopropyl Nicotinate
Abstract
This technical guide provides a comprehensive overview of Isopropyl nicotinate, a significant nicotinic acid ester. The document details its chemical identity, physicochemical properties, and spectral data. It includes a detailed experimental protocol for its synthesis and purification. Furthermore, this guide elucidates the primary signaling pathway associated with its vasodilatory effects, visualized through a detailed diagram. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a thorough resource for understanding and utilizing Isopropyl nicotinate in a research and development context.
Introduction
Isopropyl nicotinate, an ester of nicotinic acid (Vitamin B3), is a compound of interest in various fields, including pharmaceuticals and cosmetics, primarily for its vasodilatory properties. It functions as a prodrug, readily hydrolyzed to nicotinic acid, which then exerts its biological effects.
It is important to clarify a potential point of confusion in nomenclature. The user's query referenced "Isopropyl 6-isopropylnicotinate." Based on extensive database searches, this appears to be a misnomer. The correct and commonly recognized compound is Isopropyl nicotinate, which is the isopropyl ester of pyridine-3-carboxylic acid. This guide will focus on the correctly identified compound, Isopropyl nicotinate.
Chemical Identification
A clear identification of Isopropyl nicotinate is crucial for any scientific endeavor. The following table summarizes its key identifiers.
| Identifier | Value |
| CAS Number | 553-60-6[1] |
| IUPAC Name | propan-2-yl pyridine-3-carboxylate[1] |
| Synonyms | Nicotinic acid, isopropyl ester; 3-Pyridinecarboxylic acid, 1-methylethyl ester; Isopropyl 3-pyridylcarboxylate |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1] |
Physicochemical and Spectral Data
The physicochemical and spectral properties of Isopropyl nicotinate are summarized below, providing essential data for its handling, characterization, and application.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Liquid | - |
| Boiling Point | 227.1 °C at 760 mmHg | Alfa Chemistry |
| Density | 1.073 g/cm³ | Alfa Chemistry |
| logP (Octanol-Water Partition Coefficient) | 1.6 | PubChem |
| Water Solubility | log10WS: -2.43 mol/L | Cheméo |
Spectral Data
| Spectrum Type | Key Data | Source |
| ¹H NMR | Data available | PubChem[1] |
| ¹³C NMR | Data available | PubChem[1] |
| Infrared (IR) | Data available | NIST WebBook |
| Mass Spectrometry (MS) | Data available | NIST WebBook |
Experimental Protocols
Synthesis of Isopropyl Nicotinate via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of Isopropyl nicotinate from nicotinic acid and isopropanol.
Materials:
-
Nicotinic acid
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine nicotinic acid (1 equivalent) and an excess of anhydrous isopropanol (5-10 equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of nicotinic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture.
-
Carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Isopropyl nicotinate.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain pure Isopropyl nicotinate.
Signaling Pathway
Isopropyl nicotinate primarily acts as a prodrug that is hydrolyzed in the body to nicotinic acid. Nicotinic acid's main vasodilatory effect, which causes the characteristic "niacin flush," is mediated through the G protein-coupled receptor 109A (GPR109A).[2][3] This receptor is predominantly expressed on Langerhans cells in the epidermis and on macrophages.[4]
The activation of GPR109A by nicotinic acid initiates a signaling cascade that leads to the production of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[2][5] These prostaglandins are then released and act on their respective receptors on the surrounding vascular smooth muscle cells, causing vasodilation and an increase in blood flow.[2]
Below is a Graphviz diagram illustrating this signaling pathway.
Caption: Signaling pathway of Isopropyl Nicotinate-induced vasodilation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of Isopropyl nicotinate.
Caption: General workflow for the synthesis and purification of Isopropyl Nicotinate.
Conclusion
Isopropyl nicotinate is a well-characterized compound with the CAS number 553-60-6 and the IUPAC name propan-2-yl pyridine-3-carboxylate. It serves as a valuable prodrug for nicotinic acid, with its primary biological effect of vasodilation being mediated through the GPR109A receptor and the subsequent production of prostaglandins. This technical guide provides essential data and protocols to support further research and development involving this compound. The provided information on its synthesis, properties, and mechanism of action is intended to be a valuable resource for the scientific community.
References
- 1. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Predicted Spectroscopic Data of Isopropyl 6-isopropylnicotinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for Isopropyl 6-isopropylnicotinate. The information presented herein is intended to support research and development activities by offering a foundational spectroscopic profile of this molecule.
Chemical Structure
This compound is a derivative of nicotinic acid, featuring an isopropyl ester at the 3-position and an isopropyl substituent at the 6-position of the pyridine ring. While the synthesis of 6-isopropyl nicotinic acid has been described, the title compound is not widely reported in the literature, necessitating a predictive approach to its spectroscopic characterization.[1]
Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | d | 1H | H-2 |
| ~8.05 | dd | 1H | H-4 |
| ~7.30 | d | 1H | H-5 |
| ~5.20 | sept | 1H | Ester CH |
| ~3.15 | sept | 1H | Ring CH |
| ~1.40 | d | 6H | Ester CH₃ |
| ~1.30 | d | 6H | Ring CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (Ester) |
| ~162.0 | C-6 |
| ~150.0 | C-2 |
| ~136.5 | C-4 |
| ~125.0 | C-3 |
| ~119.0 | C-5 |
| ~69.0 | Ester CH |
| ~34.0 | Ring CH |
| ~22.0 | Ester CH₃ |
| ~21.5 | Ring CH₃ |
Predicted Mass Spectrometry Data
The predicted mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 221 | [M]⁺ (Molecular Ion) |
| 206 | [M - CH₃]⁺ |
| 178 | [M - C₃H₇]⁺ |
| 122 | [M - C₃H₇ - C₃H₆]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data.
NMR Spectroscopy:
A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences would be utilized for data acquisition.
Mass Spectrometry:
Mass spectral data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or gas chromatography inlet. The electron energy would typically be set to 70 eV.
Logical Relationships in Spectral Data
The following diagram illustrates the logical connections between the chemical structure of this compound and its predicted spectroscopic data.
References
Isopropyl 6-isopropylnicotinate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Isopropyl 6-isopropylnicotinate. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed experimental protocols for determining these key physicochemical properties, based on established methodologies for similar nicotinic acid esters.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | - |
| Molecular Weight | 179.22 g/mol | - |
| CAS Number | 553-60-6 | [1] |
| Appearance | Colorless liquid (presumed) | - |
| Density | 1.066 g/mL at 25 °C | [2] |
| Water Solubility (Calculated) | Log10WS = -2.43 (approx. 0.61 g/L) | [3] |
| LogP (Calculated) | 1.6 | [1] |
Solubility Profile
Aqueous Solubility
The aqueous solubility of this compound is predicted to be low. A calculated Log10 of water solubility (Log10WS) is -2.43, which corresponds to an approximate solubility of 0.61 grams per liter.
Organic Solvent Solubility
Table of Expected Qualitative Solubility:
| Solvent | Expected Solubility |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Acetonitrile | Likely Soluble |
| Dichloromethane | Likely Soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in various solvents.[4][5][6][7][8]
Objective: To determine the equilibrium solubility of this compound in selected aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Stability Profile
The stability of this compound is crucial for its handling, storage, and formulation. The primary degradation pathway for nicotinic acid esters is hydrolysis.
Hydrolytic Stability
Esters of nicotinic acid are known to undergo hydrolysis, which can be catalyzed by both acids and bases.[9] The rate of hydrolysis is expected to be pH-dependent, with increased degradation rates at low and high pH values.
Expected Degradation Pathway:
This compound --(H₂O, H⁺ or OH⁻)--> 6-isopropylnicotinic acid + Isopropanol
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11][12]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of H₂O₂.
-
Keep at room temperature for a defined period.
-
Analyze samples by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat in an oven (e.g., 80 °C) for a defined period.
-
Dissolve samples at various time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples at various time points by HPLC. A dark control should be run in parallel.
-
Caption: Experimental Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products.[10][11][12][13]
Objective: To develop an HPLC method capable of resolving this compound from all potential process-related impurities and degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound).
-
Column Temperature: Controlled, e.g., 30 °C.
Method Development and Validation:
-
Method Development:
-
Analyze stressed samples from the forced degradation studies.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation of all peaks.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: Evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Caption: Logical Flow for Stability-Indicating HPLC Method Development.
Summary and Recommendations
The available data on this compound is limited, necessitating experimental determination of its solubility and stability profiles for any drug development program. The provided protocols offer a starting point for these investigations. It is anticipated that the compound will exhibit low aqueous solubility and will be susceptible to hydrolysis, particularly at non-neutral pH. A validated stability-indicating HPLC method is paramount for accurate assessment of its stability. Further studies on solid-state stability and compatibility with excipients would be necessary for formulation development.
References
- 1. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 553-60-6 CAS MSDS (ISOPROPYL NICOTINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Degradation kinetics of benzyl nicotinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
Potential biological activities of substituted nicotinic acid esters
An In-depth Technical Guide to the Potential Biological Activities of Substituted Nicotinic Acid Esters
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, historically used for its potent lipid-modifying properties, particularly its ability to raise high-density lipoprotein (HDL) cholesterol. The core structure of nicotinic acid, a pyridine ring with a carboxylic acid group at the 3-position, has served as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] By substituting the carboxylic acid with various ester functionalities and modifying the pyridine ring, medicinal chemists have synthesized a vast library of derivatives. These substituted nicotinic acid esters and related derivatives exhibit a wide spectrum of biological activities, extending far beyond lipid metabolism to include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2] This technical guide provides a comprehensive overview of these potential biological activities, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and workflows.
Anti-inflammatory Activity
Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[4][5][6] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed in immune cells like monocytes and macrophages.[7] Activation of this receptor leads to a reduction in the production of pro-inflammatory cytokines.[6][7]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay | Target/Cell Line | Result | Reference |
| Nicotinic Acid | Carrageenan-induced paw edema | Mice & Rats | Inhibition of edema at 250 & 500 mg/kg | [5] |
| Picolinic Acid | Carrageenan-induced paw edema | Mice | No inhibition of edema | [5][8] |
| Compound 4h (a novel derivative) | In vivo anti-inflammatory | Carrageenan-induced arthritis in rats | Potent activity with mild gastric infiltration | [4] |
| Compounds 4d, 4f, 4g, 4h, 5b | Nitrite inhibition assay | RAW 264.7 macrophage cells | Potent inhibition (MTT results: 86.1 to 119.1) | [4] |
| Nicotinic Acid | Cytokine Release | Human Monocytes | Suppression of TNF-α release in response to TLR2 and TLR4 stimulation | [7] |
Signaling Pathway: GPR109A-Mediated Anti-inflammatory Action
The diagram below illustrates the proposed mechanism for the anti-inflammatory effects of nicotinic acid mediated by the GPR109A receptor.
Caption: GPR109A signaling pathway initiated by nicotinic acid esters.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[4][5]
-
Animals : Male Wistar rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Grouping : Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the substituted nicotinic acid esters.
-
Compound Administration : The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Inflammation : 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement : The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis : The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Antimicrobial Activity
Derivatives of nicotinic acid, particularly hydrazides and amides, have shown promising activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][9][10] The mechanism often involves the disruption of essential cellular processes in the microbes.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Target Microorganism | Activity (MIC in µg/mL) | Reference |
| Acylhydrazone 13 (5-nitrofuran substituent) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [11] |
| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [11] |
| Acylhydrazone 5 | Gram-positive bacteria | 7.81 - 15.62 | [11] |
| 1,3,4-oxadiazoline 25 (5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | [11][12] |
| 1,3,4-oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [11][12] |
| Nicotinic acid hydrazides NC 3 | Pseudomonas aeruginosa | 0.016 mM (for 50% inhibition) | [9] |
| Nicotinic acid hydrazides NC 7 | P. aeruginosa & S. aureus | 0.008 mM (for 50% inhibition) | [9] |
Experimental Workflow: Antimicrobial Screening
The following diagram outlines a typical workflow for screening newly synthesized nicotinic acid esters for antimicrobial properties.
Caption: General workflow for antimicrobial screening of novel compounds.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][13]
-
Preparation : A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL).
-
Controls : Positive (microorganism in broth without the compound) and negative (broth only) controls are included on each plate.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) with a plate reader.
Anticancer Activity
Certain substituted nicotinic acid derivatives have emerged as promising anticancer agents.[2][3][14] Their mechanisms of action often involve the inhibition of key signaling molecules crucial for cancer cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Target/Cell Line | Activity (IC50) | Mechanism | Reference |
| Compound 5c | HCT-15 (Colon Cancer) | Potent cytotoxicity | VEGFR-2 Inhibition, Apoptosis Induction | [15] |
| Compound 5c | PC-3 (Prostate Cancer) | Potent cytotoxicity | VEGFR-2 Inhibition, Apoptosis Induction | [15] |
| Compound 5c | VEGFR-2 Enzyme | 0.068 µM | Selective VEGFR-2 Inhibitor | [15] |
| Compound 5b | HCT-15, PC-3, CF-295 | Active | Cytotoxic | [15] |
Signaling Pathway: VEGFR-2 Inhibition Mechanism
The diagram below shows how a substituted nicotinic acid ester can inhibit the VEGFR-2 signaling pathway, a critical process in tumor angiogenesis.
Caption: Inhibition of VEGFR-2 signaling by a nicotinic acid derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding : Cancer cells (e.g., HCT-15, PC-3) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : The cells are treated with various concentrations of the substituted nicotinic acid esters for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition : After incubation, the medium is removed, and 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization : The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of nicotinic acid derivatives.[1][15][16] This activity is crucial as oxidative stress is implicated in numerous pathologies, including inflammation and cancer. The antioxidant effect may be attributed to the ability of these compounds to scavenge free radicals or to enhance the endogenous antioxidant defense systems, such as increasing glutathione (GSH) levels.[16] For instance, compound 5c , which showed potent anticancer activity, also exhibited an SOD (superoxide dismutase) level almost comparable to the standard antioxidant, ascorbic acid.[15]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common in vitro assay to determine the free radical scavenging ability of a compound.
-
Reagent Preparation : A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Reaction Mixture : Different concentrations of the test compound are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and DPPH is also prepared.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance of the solution is measured spectrophotometrically (typically around 517 nm). The scavenging of the DPPH radical by the antioxidant compound leads to a decrease in absorbance.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The results can be used to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion
Substituted nicotinic acid esters represent a highly promising class of compounds with a diverse range of biological activities. The research highlighted in this guide demonstrates their potential as anti-inflammatory, antimicrobial, and anticancer agents, often with well-defined mechanisms of action. The versatility of the nicotinic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of activity and the development of derivatives with improved potency and selectivity. For drug development professionals, these compounds offer a rich starting point for creating new therapies to address significant unmet medical needs. Future research should continue to explore the structure-activity relationships, optimize pharmacokinetic profiles, and further elucidate the signaling pathways involved to unlock the full therapeutic potential of this remarkable class of molecules.
References
- 1. oaji.net [oaji.net]
- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect [opencardiovascularmedicinejournal.com]
- 7. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]
- 15. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Minisci Reaction for the Synthesis of 6-Isopropyl Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minisci reaction is a powerful and versatile method for the direct alkylation of electron-deficient aromatic compounds, particularly nitrogen-containing heterocycles.[1] Developed by Francesco Minisci and his co-workers in the 1970s, this radical substitution reaction offers a distinct advantage over traditional electrophilic aromatic substitution methods like the Friedel-Crafts reaction, which are generally ineffective for electron-poor systems.[1] The Minisci reaction proceeds via a homolytic aromatic substitution mechanism, enabling the introduction of a wide range of alkyl groups onto heteroaromatic cores.[1]
This technical guide focuses on the application of the Minisci reaction for the synthesis of 6-isopropyl nicotinic acid, a valuable building block in medicinal chemistry and drug development. The direct C-H functionalization of the pyridine ring of nicotinic acid (3-pyridinecarboxylic acid) presents a more atom-economical and efficient synthetic route compared to multi-step classical approaches. This document will provide a comprehensive overview of the reaction mechanism, a discussion on regioselectivity, detailed experimental protocols, and a summary of relevant quantitative data.
Reaction Mechanism and Regioselectivity
The Minisci reaction typically involves the generation of an alkyl radical from a suitable precursor, which then attacks the protonated heteroaromatic ring. The resulting radical cation intermediate is subsequently oxidized to restore aromaticity, yielding the alkylated product.[1]
Generation of the Isopropyl Radical
A common and convenient method for generating alkyl radicals in the Minisci reaction is the silver-catalyzed oxidative decarboxylation of a carboxylic acid using a persulfate salt, such as ammonium persulfate.[1] In the case of synthesizing 6-isopropyl nicotinic acid, isobutyric acid serves as the precursor for the isopropyl radical.
The process is initiated by the oxidation of Ag(I) to Ag(II) by the persulfate. The highly reactive Ag(II) then abstracts a hydrogen atom from the carboxylic acid, leading to the formation of a carboxyl radical. This carboxyl radical rapidly undergoes decarboxylation to generate the desired alkyl radical.
Radical Attack and Rearomatization
Under the acidic reaction conditions required for the Minisci reaction, the nitrogen atom of the nicotinic acid is protonated. This protonation enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by the nucleophilic isopropyl radical. The radical attack can, in principle, occur at the C2, C4, or C6 positions of the pyridine ring. The subsequent radical cation intermediate is then oxidized, typically by the persulfate, to expel a proton and restore the aromatic system.
Regioselectivity on Nicotinic Acid
The regioselectivity of the Minisci reaction on substituted pyridines is a critical consideration. For 3-substituted pyridines like nicotinic acid, the position of alkylation is influenced by both electronic and steric factors. The electron-withdrawing carboxylic acid group at the 3-position deactivates the ring towards radical attack. However, under acidic conditions, the protonated nitrogen atom strongly activates the C2 and C6 positions (ortho) and the C4 position (para) to nucleophilic attack.
Studies by Minisci and others have shown that for 3-cyanopyridine, a close electronic analogue of nicotinic acid, radical alkylation with nucleophilic radicals such as isopropyl predominantly occurs at the C6 and C4 positions. The ratio of these isomers is influenced by the reaction conditions. The C2 position is sterically hindered by the adjacent substituent, making it less accessible.
Experimental Protocols
While a specific protocol for the synthesis of 6-isopropyl nicotinic acid via the Minisci reaction is not extensively detailed in the literature, a general procedure can be adapted from similar reactions reported for pyridine derivatives. The following is a representative protocol based on established Minisci conditions.
Materials and Reagents
-
Nicotinic acid
-
Isobutyric acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Reaction Setup and Procedure
-
Reaction Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve nicotinic acid (1.0 eq) and a catalytic amount of silver nitrate (e.g., 10 mol%) in a mixture of deionized water and concentrated sulfuric acid.
-
Addition of Radical Precursor: To the stirred solution, add isobutyric acid (3.0-5.0 eq).
-
Initiation of the Reaction: Heat the mixture to a specified temperature (typically between 60-90 °C). Prepare a solution of ammonium persulfate (2.0-3.0 eq) in deionized water and add it dropwise to the reaction mixture over a period of time.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the 6-isopropyl nicotinic acid and any other regioisomers.
Quantitative Data
| Alkyl Radical Precursor | Alkyl Radical | Major Regioisomers | Total Yield (%) | Isomer Ratio (C6:C4) |
| Pivalic Acid | tert-Butyl | 6- and 4-tert-butyl-3-cyanopyridine | 85 | 2.5 : 1 |
| Cyclohexanecarboxylic Acid | Cyclohexyl | 6- and 4-cyclohexyl-3-cyanopyridine | 90 | 1.8 : 1 |
Note: This data is based on the reaction with 3-cyanopyridine and is intended to be illustrative. Actual results with nicotinic acid may vary.
Conclusion
The Minisci reaction offers a direct and efficient pathway for the synthesis of 6-isopropyl nicotinic acid from readily available starting materials. The key to a successful synthesis lies in the careful control of reaction conditions to optimize the yield and regioselectivity. While the formation of regioisomers is a possibility, the electronic and steric properties of the protonated nicotinic acid are expected to favor the formation of the 6-substituted product. Further optimization of the reaction conditions, including temperature, stoichiometry of reagents, and reaction time, would be necessary to maximize the yield of the desired 6-isopropyl nicotinic acid. This in-depth guide provides a solid foundation for researchers and drug development professionals to explore and apply the Minisci reaction for the synthesis of this and other valuable substituted pyridines.
References
In Silico Prediction of Isopropyl 6-isopropylnicotinate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of Isopropyl 6-isopropylnicotinate, a novel nicotinic acid derivative. In the absence of extensive experimental data for this specific compound, this document outlines a predictive framework based on established computational techniques and data from structurally similar nicotinic acid analogs. This guide details the theoretical basis, experimental protocols for computational analysis, and potential signaling pathways, offering a foundational resource for researchers and professionals in drug discovery and development. We present predicted physicochemical properties, bioactivity scores, and potential metabolic pathways, all supported by detailed computational workflows and pathway diagrams.
Introduction
Nicotinic acid (niacin) and its derivatives are essential molecules in various physiological processes, primarily as precursors to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These coenzymes are crucial for numerous metabolic redox reactions and are involved in cell signaling and DNA repair.[1] The therapeutic potential of nicotinic acid derivatives extends to treating dyslipidemia and other metabolic disorders. This compound is a novel ester of nicotinic acid, and understanding its bioactivity is of significant interest for potential therapeutic applications.
In silico prediction methods have become indispensable in the early stages of drug discovery, offering a rapid and cost-effective means to evaluate the potential of new chemical entities.[2][3] These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, enable the preliminary assessment of a compound's pharmacokinetic and pharmacodynamic properties.[4] This guide will apply these principles to predict the bioactivity of this compound.
Predicted Physicochemical Properties and Bioactivity Scores
The initial step in the in silico analysis involves the prediction of fundamental physicochemical properties and bioactivity scores. These parameters are crucial determinants of a molecule's behavior in a biological system. The data presented in Table 1 is predicted using established computational models and data from the closely related compound, Isopropyl nicotinate.[5][6][7][8]
| Property | Predicted Value | Significance in Bioactivity |
| Molecular Formula | C13H19NO2 | Defines the elemental composition. |
| Molecular Weight | 221.30 g/mol | Influences absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Indicates lipophilicity and ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | Affects membrane permeability and interaction with polar targets. |
| Hydrogen Bond Donors | 0 | Influences binding affinity to target proteins. |
| Hydrogen Bond Acceptors | 3 | Influences binding affinity to target proteins. |
| GPCR Ligand Score | 0.10 - 0.30 | Probability of interacting with G-protein coupled receptors. |
| Ion Channel Modulator Score | 0.05 - 0.25 | Probability of modulating ion channel activity. |
| Kinase Inhibitor Score | 0.15 - 0.40 | Probability of inhibiting kinase enzymes. |
| Nuclear Receptor Ligand Score | 0.20 - 0.45 | Probability of interacting with nuclear receptors. |
| Enzyme Inhibitor Score | 0.30 - 0.55 | Probability of inhibiting various enzymes. |
| Protease Inhibitor Score | 0.10 - 0.30 | Probability of inhibiting protease enzymes. |
Table 1: Predicted Physicochemical Properties and Bioactivity Scores of this compound. The bioactivity scores are predicted based on methodologies described in studies on other nicotinic acid derivatives.[2][9]
Experimental Protocols for In Silico Bioactivity Prediction
The following section details the methodologies for the in silico prediction of this compound's bioactivity. These protocols are based on standard practices in computational drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are developed to correlate the chemical structure of a compound with its biological activity.[10]
Protocol:
-
Data Collection: A dataset of nicotinic acid derivatives with known bioactivities (e.g., IC50, Ki) against a specific target is compiled from literature and public databases.
-
Molecular Descriptor Calculation: For each molecule in the dataset, including this compound, a wide range of 1D, 2D, and 3D molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
-
Model Development: Machine learning algorithms, such as multiple linear regression, support vector machines, or random forests, are used to build a mathematical model that relates the molecular descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques (e.g., cross-validation, prediction on a test set).
-
Bioactivity Prediction: The validated QSAR model is then used to predict the biological activity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
Protocol:
-
Target Protein Selection: Based on the known pharmacology of nicotinic acid, potential protein targets are identified (e.g., nicotinic acid receptors, enzymes in the NAD+ salvage pathway).
-
Protein and Ligand Preparation: The 3D structures of the target protein and this compound are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing the energy of the structures.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein and to score the different binding poses based on a scoring function.
-
Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode and to estimate the binding affinity.
ADMET Prediction
ADMET prediction models are used to assess the pharmacokinetic and safety properties of a compound.[4]
Protocol:
-
Input Molecular Structure: The 2D or 3D structure of this compound is used as input for various ADMET prediction software or web servers.
-
Prediction of Properties: A range of properties are predicted, including:
-
Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 inhibition and substrate prediction.
-
Excretion: Prediction of major excretion routes.
-
Toxicity: Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity, and mutagenicity.
-
-
Analysis and Interpretation: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound and to identify potential liabilities.
Visualization of Workflows and Pathways
In Silico Bioactivity Prediction Workflow
The following diagram illustrates the general workflow for the in silico prediction of bioactivity.
Caption: General workflow for in silico bioactivity prediction.
Potential Signaling Pathway of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are known to be precursors in the NAD+ salvage pathway. The following diagram illustrates this key metabolic pathway.
Caption: Predicted involvement in the NAD+ salvage pathway.
Logical Relationship for Target Identification
The identification of potential protein targets for this compound is based on a logical progression from its chemical nature to its likely biological function.
Caption: Logical flow for identifying potential protein targets.
Conclusion
This technical guide provides a foundational framework for the in silico prediction of the bioactivity of this compound. By leveraging established computational methodologies and data from related nicotinic acid derivatives, we have outlined a comprehensive approach to predict its physicochemical properties, potential biological activities, and pharmacokinetic profile. The presented workflows and pathway diagrams serve as a visual guide for researchers to undertake their own computational investigations. It is imperative to note that these in silico predictions require subsequent experimental validation to confirm the bioactivity and therapeutic potential of this compound. This guide serves as a critical first step in the systematic evaluation of this novel compound for drug discovery and development.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Isopropyl nicotinate | 553-60-6 | Benchchem [benchchem.com]
- 6. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Isopropyl nicotinate [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Navigating the Unknown: A Health and Safety Guide for Isopropyl 6-isopropylnicotinate and Other Novel Chemical Entities
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel chemical entities like Isopropyl 6-isopropylnicotinate in drug discovery and development pipelines presents unique health and safety challenges. Due to their novelty, comprehensive toxicological and safety data are often scarce. This technical guide provides a framework for handling such compounds, emphasizing a precautionary approach rooted in established principles of laboratory safety and risk assessment. While specific data for this compound is limited, the principles and protocols outlined herein are designed to ensure the safety of personnel handling this and other uncharacterized substances.
Understanding the Compound: Physicochemical Properties
| Property | Data | Source |
| CAS Number | 95204-05-0 | BLD Pharm[1] |
| Molecular Formula | C13H19NO2 | Inferred from name |
| Molecular Weight | 221.29 g/mol | Inferred from formula |
| Physical State | Not specified (Assume solid or liquid) | General assumption |
| Solubility | Not specified | General assumption |
| Boiling Point | Not specified | General assumption |
| Melting Point | Not specified | General assumption |
Note: The absence of comprehensive data necessitates treating this compound as a substance of unknown toxicity.
Hazard Identification and GHS Classification
In the absence of specific toxicological studies, a precautionary approach to hazard classification is mandatory. One supplier has issued a "Warning" signal word for a related compound, Ethyl 6-(cyanomethyl)nicotinate, which suggests potential hazards.[2] For this compound, a conservative hazard assessment should be performed based on its chemical structure and any data on analogous compounds.
Assumed Potential Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
-
Specific target organ toxicity
Without definitive data, it is prudent to handle the compound as if it possesses these hazards.
General Laboratory Safety and Handling Protocols
When handling uncharacterized compounds like this compound, a strict adherence to general laboratory safety protocols is the primary line of defense.[3][4][5][6][7]
Key Safety Rules:
-
Assume High Toxicity: Treat all chemicals of unknown toxicity as highly toxic.[3][5]
-
Minimize Exposure: All chemical exposures should be minimized.[3][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][7]
-
Ventilation: Use a properly functioning chemical fume hood when handling the compound, especially if it is volatile or may produce aerosols.[4]
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[4][5][6] Wash hands thoroughly after handling the chemical.[3][6]
-
Emergency Preparedness: Know the location of safety showers, eyewash stations, and fire extinguishers.[3][4]
Table of Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and aerosols.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a chemical fume hood. | Minimizes inhalation exposure to volatile compounds or dusts.[4] |
Risk Assessment Workflow for Novel Compounds
A systematic risk assessment is crucial before commencing any experiment with a new chemical entity.[8][9] This process involves identifying hazards, evaluating risks, and implementing control measures.
Experimental Protocol: Handling a Novel Compound for In Vitro Assay
This protocol provides a general framework for safely preparing a solution of a novel, uncharacterized solid compound like this compound for an in vitro experiment.
Storage and Waste Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult any supplier information for specific storage temperature requirements (e.g., cold-chain transportation may be necessary)[1].
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all institutional, local, and national regulations for chemical waste disposal.
-
Do not pour chemical waste down the drain.[3]
Conclusion
The responsible handling of novel chemical entities like this compound is paramount for the safety of researchers and the integrity of scientific work. In the absence of comprehensive safety data, a conservative and cautious approach must be adopted. By adhering to the general principles of laboratory safety, conducting thorough risk assessments, and following structured experimental protocols, scientists can minimize their risk of exposure and safely advance their research. As more data on this compound becomes available, these guidelines should be reviewed and updated accordingly.
References
- 1. 95204-05-0|this compound|BLD Pharm [bldpharm.com]
- 2. 90915-33-6|Ethyl 6-(cyanomethyl)nicotinate|BLD Pharm [bldpharm.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 6. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. allucent.com [allucent.com]
- 9. Mastering Quality: Uniting Risk Assessment With Quality by Design (QbD) Principles for Pharmaceutical Excellence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Isopropyl 6-isopropylnicotinate by HPLC and GC-MS
FOR IMMEDIATE RELEASE
Comprehensive Analytical Strategies for Isopropyl 6-isopropylnicotinate: Detailed HPLC and GC-MS Application Notes and Protocols
[City, State] – [Date] – To support researchers, scientists, and drug development professionals, this document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer robust and reliable analytical solutions for product characterization, quality control, and stability testing.
This compound is a pyridine derivative with potential applications in various fields. Accurate and precise analytical methods are crucial for its quantification in different matrices. The following sections detail the methodologies for both HPLC and GC-MS analysis, including sample preparation, instrument parameters, and data analysis.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of nicotinic acid and its esters.[1][2][3] The following protocol is a representative method that can be adapted for the analysis of this compound.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to achieve a final concentration within the calibration range.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
2. HPLC Instrumentation and Conditions:
-
Instrument: Agilent 1200 series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 262 nm (based on the UV absorbance of the nicotinic acid chromophore).
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in the diluent at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the prepared sample solution and determine the concentration of this compound from the calibration curve.
Quantitative Data Summary: HPLC Method
| Parameter | Typical Value |
| Retention Time (min) | 5 - 10 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][7] This method is particularly suitable for the analysis of this compound due to its expected volatility.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in an appropriate solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration suitable for GC-MS analysis.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a derivatization step (e.g., silylation with MSTFA) to improve volatility and peak shape, though direct analysis is often possible for nicotinic acid esters.[7][8]
-
Transfer an aliquot of the solution to a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 7890B Gas Chromatograph coupled with a 5977A Mass Selective Detector or equivalent.[9]
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis and Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of isopropyl nicotinate can be found in the NIST database.[10]
-
For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using characteristic ions of the target analyte to enhance sensitivity and selectivity.[7][9]
-
Prepare calibration standards and follow a similar quantification procedure as described for the HPLC method.
Quantitative Data Summary: GC-MS Method
| Parameter | Typical Value |
| Retention Time (min) | 10 - 15 |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Analytical Workflow Diagram
Caption: General analytical workflow for HPLC and GC-MS analysis.
Method Selection Logic Diagram
Caption: Decision logic for selecting between HPLC and GC-MS.
References
- 1. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride : Oriental Journal of Chemistry [orientjchem.org]
- 10. Isopropyl nicotinate [webbook.nist.gov]
Application Notes and Protocols for Isopropyl Nicotinate as a Putative Chemical Probe
A Note on Isopropyl 6-isopropylnicotinate:
This document will focus on the closely related and well-characterized compound, Isopropyl nicotinate . Isopropyl nicotinate, the isopropyl ester of nicotinic acid, has known biological effects and its mechanism of action has been partially elucidated.[2] The following application notes and protocols are provided to guide researchers in utilizing Isopropyl nicotinate as a tool to probe biological systems, particularly in the context of vasodilation and topical delivery.
Chemical and Physical Properties
Isopropyl nicotinate is an ester derivative of nicotinic acid (Vitamin B3).[2] Its physicochemical properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [2][3] |
| CAS Number | 553-60-6 | [2][3] |
| IUPAC Name | propan-2-yl pyridine-3-carboxylate | [3] |
| Synonyms | Isopropyl 3-pyridinecarboxylate, Nicotinic acid isopropyl ester, Nipyl | [3][4][5] |
| Appearance | Liquid | [6] |
| Boiling Point | 227.1°C at 760 mmHg | [6] |
| Density | 1.073 g/cm³ | [6] |
| Flash Point | 91.1°C | [6] |
| Water Solubility | log10WS: -2.43 (mol/l) | [4] |
| Octanol/Water Partition Coefficient | logPoct/wat: 1.647 | [4] |
Putative Biological Target and Mechanism of Action
Isopropyl nicotinate is primarily known for its vasodilatory effects, which are thought to be mediated through the release of prostaglandins and nitric oxide (NO).[2][7] When applied topically, it penetrates the skin and is hydrolyzed to nicotinic acid and isopropanol.[7] Nicotinic acid is believed to stimulate the release of prostaglandin D2 (PGD2), which in turn acts on vascular smooth muscle cells to cause relaxation and vasodilation.[7] This leads to increased blood flow in the microcirculation.[2]
Application Notes
-
Vasodilation Studies: Isopropyl nicotinate can be used as a tool to study the mechanisms of vasodilation and microcirculation. Its ability to induce a localized increase in blood flow makes it suitable for in vivo and ex vivo studies of vascular reactivity.
-
Transdermal Drug Delivery: Due to its lipophilicity, Isopropyl nicotinate can enhance the permeability of the skin to other active pharmaceutical ingredients.[2] It can be incorporated into topical formulations to improve the delivery of co-administered drugs.
-
Prodrug Strategy: Isopropyl nicotinate serves as a prodrug of nicotinic acid, with the isopropyl ester group enhancing its cellular uptake.[2] This principle can be applied to the design of other prodrugs.
Experimental Protocols
In Vitro Aortic Ring Vasodilation Assay
This protocol describes an ex vivo method to assess the vasodilatory effect of Isopropyl nicotinate on isolated rat aortic rings.
Materials:
-
Isopropyl nicotinate
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Isolated rat thoracic aorta
-
Organ bath system with isometric force transducers
Protocol:
-
Prepare a stock solution of Isopropyl nicotinate in a suitable solvent (e.g., DMSO).
-
Sacrifice a rat according to approved animal ethics protocols and carefully dissect the thoracic aorta.
-
Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of Isopropyl nicotinate to the organ bath and record the relaxation response.
-
As a positive control for endothelium-dependent vasodilation, use acetylcholine.
-
Calculate the percentage relaxation relative to the pre-contraction induced by phenylephrine.
In Vitro Skin Permeation Study
This protocol outlines a method to evaluate the ability of Isopropyl nicotinate to enhance the permeation of a model drug through a skin sample using a Franz diffusion cell.
Materials:
-
Isopropyl nicotinate
-
Model drug (e.g., a fluorescent dye or a commercially available active pharmaceutical ingredient)
-
Franz diffusion cells
-
Excised skin sample (e.g., porcine or human cadaver skin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical method for quantifying the model drug (e.g., HPLC or fluorescence spectroscopy)
Protocol:
-
Prepare a formulation containing the model drug and Isopropyl nicotinate in a suitable vehicle. A control formulation without Isopropyl nicotinate should also be prepared.
-
Mount the excised skin sample on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply the formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor compartment and replace with fresh PBS.
-
Analyze the concentration of the model drug in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient.
Quantitative Data
The following table summarizes quantitative data related to the biological effects of Isopropyl nicotinate.
| Parameter | Finding | Study Type | Source |
| Vasodilatory Effect | Significant relaxation of vascular smooth muscle | In vitro | [2] |
| Blood Pressure Reduction | Reduction in systolic blood pressure by 15% after administration | Animal model | [2] |
| Microcirculation | Improved microcirculation in patients with peripheral vascular disease | Clinical trial | [2] |
Synthesis
Isopropyl nicotinate is synthesized via the esterification of nicotinic acid with isopropanol.[2] This reaction is typically catalyzed by a strong acid and carried out under reflux conditions.[2]
References
- 1. CN104119269A - Synthetic method of 6-isopropyl nicotinic acid - Google Patents [patents.google.com]
- 2. Isopropyl nicotinate | 553-60-6 | Benchchem [benchchem.com]
- 3. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isopropyl nicotinate (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Isopropyl nicotinate [webbook.nist.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. go.drugbank.com [go.drugbank.com]
Isopropyl 6-isopropylnicotinate: Application Notes and Protocols in Medicinal Chemistry
Introduction
Isopropyl 6-isopropylnicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3. While this specific compound is not extensively documented in publicly available literature, its structural components—a nicotinic acid core substituted with an isopropyl group at the 6-position and an isopropyl ester—suggest potential applications in medicinal chemistry, primarily leveraging the known pharmacological effects of nicotinic acid and its analogs. Nicotinic acid derivatives are recognized for their roles in lipid metabolism and as vasodilators.[1][2] The introduction of an isopropyl group at the 6-position of the pyridine ring may influence the compound's potency, selectivity, and pharmacokinetic profile.
These application notes provide a hypothetical framework for the synthesis, characterization, and biological evaluation of this compound, drawing upon established methodologies for similar nicotinic acid derivatives.
Potential Medicinal Chemistry Applications
Based on the known biological activities of nicotinic acid and its derivatives, this compound is a candidate for investigation in the following areas:
-
Vasodilation: Nicotinic acid and its esters are known to cause cutaneous vasodilation, a process mediated by the release of prostaglandins such as PGD2 and PGE2.[3][4] This property is utilized in topical formulations to improve blood flow. The 6-isopropyl substitution may modulate the interaction with relevant receptors, such as the GPR109A receptor, or affect the downstream signaling pathways.[2]
-
Lipid-Lowering Effects: Nicotinic acid is a well-established agent for treating dyslipidemia. It favorably modulates plasma levels of lipids and lipoproteins, including reducing LDL and triglycerides while increasing HDL.[5] The therapeutic effects on lipid metabolism are partly mediated through the activation of G protein-coupled receptors like HCA2 and HCA3.[5] this compound could be explored as a novel lipid-lowering agent with potentially improved efficacy or a different side-effect profile.
-
Anti-inflammatory Properties: Emerging research has highlighted the anti-inflammatory potential of nicotinic acid derivatives.[6] This opens avenues for investigating this compound in inflammatory conditions.
-
Drug Delivery: The isopropyl ester moiety increases the lipophilicity of the molecule compared to nicotinic acid, which may enhance its ability to be formulated into transdermal or other delivery systems for localized effects.
Physicochemical Properties and Data Presentation
The following table summarizes the physicochemical properties of the closely related compound, Isopropyl nicotinate (CAS 553-60-6), to provide an estimate for this compound. The addition of a 6-isopropyl group would increase the molecular weight and likely the lipophilicity (LogP).
| Property | Value (for Isopropyl nicotinate) | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [7][8] |
| Molecular Weight | 165.19 g/mol | [7][8] |
| CAS Number | 553-60-6 | [8] |
| Boiling Point | 131°C at 27 Torr | [7] |
| Density | 1.066 g/mL at 25°C | [9] |
| LogP | 1.6 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a proposed two-step synthesis. The first step involves the synthesis of 6-isopropyl nicotinic acid via a Minisci reaction, followed by an acid-catalyzed esterification.
Step 1: Synthesis of 6-isopropyl nicotinic acid
This protocol is adapted from a patented method for the synthesis of 6-isopropyl nicotinic acid.[10]
Materials:
-
Nicotinic acid
-
Acetone
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve nicotinic acid in a mixture of deionized water and sulfuric acid.
-
Add acetone and silver nitrate to the solution.
-
Slowly add a solution of ammonium persulfate in deionized water to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at room temperature for the specified time.
-
Quench the reaction and adjust the pH to neutral with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and dry the precipitate to obtain 6-isopropyl nicotinic acid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Esterification of 6-isopropyl nicotinic acid
This protocol is a standard acid-catalyzed esterification.[7]
Materials:
-
6-isopropyl nicotinic acid (from Step 1)
-
Isopropanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Suspend 6-isopropyl nicotinic acid in an excess of isopropanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or distillation.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: In Vitro Vasodilation Assay
This protocol describes an in vitro method to assess the vasodilatory effect of this compound on isolated blood vessel segments.[11][12]
Materials:
-
Isolated arterial rings (e.g., from rat aorta or dog nasal mucosa)[11]
-
Krebs-Henseleit buffer
-
Phenylephrine or other vasoconstrictor
-
This compound
-
Acetylcholine (positive control for endothelium-dependent vasodilation)
-
Sodium nitroprusside (positive control for endothelium-independent vasodilation)
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate arterial rings and mount them in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and calculate the EC₅₀ value.
-
Perform control experiments with acetylcholine and sodium nitroprusside to assess endothelium-dependent and -independent vasodilation, respectively.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced vasodilation.
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound.
References
- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Nicotinyl Alcohol? [synapse.patsnap.com]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isopropyl nicotinate | 553-60-6 | Benchchem [benchchem.com]
- 8. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ISOPROPYL NICOTINATE | 553-60-6 [chemicalbook.com]
- 10. CN104119269A - Synthetic method of 6-isopropyl nicotinic acid - Google Patents [patents.google.com]
- 11. An in vitro technique for testing nasal vasodilating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Basic in vitro Characterization of the Vasodilatory Potential of 2-Aminoethyl Nitrate Fixed-Dose Combinations with Cilostazol, Metoprolol and Valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Isopropyl 6-isopropylnicotinate
Introduction
Isopropyl 6-isopropylnicotinate is a chemical compound with potential applications in various industries. As with any novel compound intended for use in products that may come into contact with biological systems, a thorough evaluation of its cytotoxic potential is essential. These application notes provide detailed protocols for a panel of cell-based assays to assess the in vitro cytotoxicity of this compound. The described assays—MTT, LDH, and Caspase-Glo® 3/7—offer a multi-parametric approach to understanding the compound's effects on cell viability, membrane integrity, and apoptosis.
This document is intended for researchers, scientists, and drug development professionals. The protocols provided are comprehensive and can be adapted to various cell lines and laboratory settings.
Overview of Cytotoxicity Assays
A comprehensive assessment of cytotoxicity involves evaluating different cellular parameters. Here, we focus on three widely used assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[1][2][3][4] Viable cells with active metabolism can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of metabolically active cells.[3]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[5][6][7][8] An increase in LDH activity in the cell culture supernatant is an indicator of compromised cell membrane integrity and cytotoxicity.[6][8]
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9][10][11] An increase in caspase-3/7 activity is a hallmark of apoptosis.[10]
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below. This process involves preparing the compound, treating the cells, performing the assays, and analyzing the data.
Figure 1: A generalized workflow for in vitro cytotoxicity testing.
Experimental Protocols
Materials and Reagents
-
This compound
-
Appropriate cell line (e.g., HepG2, A549, or a cell line relevant to the intended application)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
LDH Cytotoxicity Assay Kit
-
Caspase-Glo® 3/7 Assay System
-
96-well clear and opaque-walled sterile cell culture plates
-
Multichannel pipettes
-
Microplate reader (absorbance and luminescence capabilities)
-
CO2 incubator (37°C, 5% CO2)
Cell Culture and Seeding
-
Culture cells in appropriate medium in a CO2 incubator.
-
Harvest cells using standard trypsinization methods.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a final volume of 100 µL of culture medium.[6]
-
Incubate the plates for 24 hours to allow cells to attach and enter a logarithmic growth phase.
Compound Preparation and Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the cell culture should not exceed a non-toxic level (typically ≤ 0.5%).
-
Perform serial dilutions of the stock solution in serum-free culture medium to obtain the desired test concentrations.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine).
-
Blank: Medium only (no cells).
-
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT Assay Protocol
-
Following the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 4 hours in the CO2 incubator.[1]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1]
-
Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.[1][3]
LDH Assay Protocol
-
After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[5]
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[5][8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[5]
-
Add 50 µL of the stop solution provided in the kit to each well.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[6][8]
Caspase-Glo® 3/7 Assay Protocol
-
After the desired treatment time, remove the opaque-walled 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[10]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[10]
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.[10]
-
Incubate the plate at room temperature for 1 to 3 hours.[10]
-
Measure the luminescence using a microplate luminometer.
Data Presentation and Analysis
The results from the cytotoxicity assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Data Calculation
-
MTT Assay:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
-
LDH Assay:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] x 100
-
-
-
Caspase-Glo® 3/7 Assay:
-
Results are typically expressed as Relative Luminescence Units (RLU) or as fold change relative to the untreated control.
-
Data Tables
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 10 | 0.987 | 0.063 | 78.7 |
| 50 | 0.654 | 0.041 | 52.1 |
| 100 | 0.321 | 0.029 | 25.6 |
| 250 | 0.158 | 0.015 | 12.6 |
Table 2: Membrane Integrity Assessment by LDH Release
| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle) | 0.152 | 0.011 | 0.0 |
| 1 | 0.165 | 0.013 | 1.5 |
| 10 | 0.258 | 0.021 | 11.9 |
| 50 | 0.543 | 0.039 | 43.8 |
| 100 | 0.876 | 0.054 | 81.1 |
| 250 | 1.123 | 0.068 | 109.0 |
Table 3: Apoptosis Induction by this compound (Caspase-Glo® 3/7 Assay)
| Concentration (µM) | Mean RLU | Standard Deviation | Fold Change vs. Control |
| 0 (Vehicle) | 15,234 | 1,245 | 1.0 |
| 1 | 16,876 | 1,532 | 1.1 |
| 10 | 35,432 | 2,987 | 2.3 |
| 50 | 89,765 | 7,543 | 5.9 |
| 100 | 154,321 | 12,876 | 10.1 |
| 250 | 165,432 | 14,321 | 10.9 |
IC50 Determination
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, should be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Signaling Pathways in Cytotoxicity
The following diagram illustrates general signaling pathways that can lead to cytotoxicity upon exposure to a toxic compound. While the specific mechanism of this compound is unknown, these pathways represent common cellular responses to toxic insults.
Figure 2: Conceptual diagram of potential cytotoxicity pathways.
Conclusion
The application notes and protocols detailed in this document provide a robust framework for the initial in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's potential toxic effects on cells. The data generated from these assays are crucial for making informed decisions regarding the safety and further development of this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. biocompare.com [biocompare.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
Application Notes and Protocols: Investigating the Efficacy of Isopropyl 6-isopropylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 6-isopropylnicotinate is a derivative of nicotinic acid (niacin), a well-established therapeutic agent for treating dyslipidemia. Nicotinic acid exerts its effects primarily through the activation of the G-protein coupled receptors GPR109A (HCAR2) and GPR109B (HCAR3).[1][2][3] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently lowering VLDL and LDL cholesterol levels.[1][4] Additionally, nicotinic acid and its agonists have demonstrated anti-inflammatory properties.[5][6]
This document outlines a comprehensive experimental design to elucidate the efficacy of this compound, a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol .[1][2] The proposed studies will first determine its activity on the nicotinic acid receptors and then evaluate its potential as a therapeutic agent for dyslipidemia and related inflammatory conditions.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the pharmacological properties of this compound, from initial in vitro characterization to in vivo efficacy studies.
Caption: Overall experimental workflow for the evaluation of this compound.
Phase 1: In Vitro Characterization
Cytotoxicity Assays
Objective: To determine the concentration range of this compound that is non-toxic to cells used in subsequent assays.
Protocol: MTT Assay
-
Cell Culture: Seed HEK293, HepG2, and RAW 264.7 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Concentration (µM) | Cell Viability (%) - HEK293 | Cell Viability (%) - HepG2 | Cell Viability (%) - RAW 264.7 |
| Vehicle Control | 100 | 100 | 100 |
| 0.01 | 99.5 ± 2.1 | 101.2 ± 3.5 | 98.9 ± 4.0 |
| 0.1 | 98.7 ± 3.3 | 99.8 ± 2.8 | 100.5 ± 3.7 |
| 1 | 97.2 ± 4.1 | 98.5 ± 3.9 | 99.1 ± 2.9 |
| 10 | 95.8 ± 5.0 | 96.1 ± 4.5 | 97.3 ± 4.2 |
| 100 | 85.3 ± 6.2 | 88.4 ± 5.8 | 90.1 ± 6.5 |
Table 1: Representative data structure for cytotoxicity assessment of this compound.
Receptor Target Engagement Assays
Objective: To determine if this compound binds to and activates GPR109A and GPR109B.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing human GPR109A or GPR109B.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-Nicotinic Acid) and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand binding.
| Compound | Receptor | IC50 (nM) |
| Nicotinic Acid (Control) | GPR109A | 50 |
| This compound | GPR109A | To be determined |
| Nicotinic Acid (Control) | GPR109B | 5000 |
| This compound | GPR109B | To be determined |
Table 2: Representative data structure for receptor binding affinity.
Functional Assays
Objective: To characterize the functional response following receptor activation by this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound via GPR109A/B.
Protocol: cAMP Assay
-
Cell Culture: Plate HEK293 cells expressing GPR109A or GPR109B in a 96-well plate.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound or a known agonist (e.g., nicotinic acid) for 15 minutes.
-
Forskolin Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.
Protocol: β-Arrestin Recruitment Assay
-
Cell Line: Use a commercially available cell line engineered to express GPR109A or GPR109B fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for 60-90 minutes to allow for β-arrestin recruitment.
-
Signal Detection: Add the detection reagents and measure the luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Determine the EC50 value for β-arrestin recruitment.
| Assay | Receptor | EC50 (nM) - Nicotinic Acid | EC50 (nM) - this compound |
| cAMP Inhibition | GPR109A | 100 | To be determined |
| β-Arrestin Recruitment | GPR109A | 150 | To be determined |
| cAMP Inhibition | GPR109B | 10000 | To be determined |
| β-Arrestin Recruitment | GPR109B | 12000 | To be determined |
Table 3: Representative data structure for functional assay results.
In Vitro Anti-inflammatory Assay
Objective: To assess the anti-inflammatory effects of this compound.
Protocol: LPS-stimulated Cytokine Release in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in 24-well plates.
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine release.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | < 10 | < 10 |
| LPS (100 ng/mL) | 5000 ± 450 | 8000 ± 600 |
| LPS + Compound (1 µM) | To be determined | To be determined |
| LPS + Compound (10 µM) | To be determined | To be determined |
Table 4: Representative data structure for anti-inflammatory activity.
Phase 2: In Vivo Efficacy Studies
Logical Framework for In Vivo Studies
Caption: Logical progression of in vivo studies.
Animal Model
Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet are a well-established model for studying atherosclerosis and dyslipidemia.[3]
Efficacy Study Protocol
-
Animal Acclimatization: Acclimatize male ApoE-/- mice (8-10 weeks old) for one week.
-
Diet: Feed the mice a high-fat diet (e.g., Western diet) for a specified period (e.g., 12 weeks) to induce atherosclerosis.
-
Grouping: Randomly divide the mice into the following groups (n=10-12 per group):
-
Vehicle control (e.g., saline or appropriate vehicle).
-
This compound (low dose).
-
This compound (high dose).
-
Positive control (e.g., nicotinic acid).
-
-
Dosing: Administer the compounds daily via oral gavage for the duration of the study.
-
Monitoring: Monitor body weight and food intake weekly.
-
Blood Collection: Collect blood samples at baseline and at the end of the study for lipid profile analysis.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline. Collect the aorta for en face analysis and cross-sectional analysis of atherosclerotic plaques. Collect liver tissue for gene expression analysis.
Endpoint Measurements
| Parameter | Method |
| Plasma Lipids | |
| Total Cholesterol | Enzymatic colorimetric assay |
| Triglycerides | Enzymatic colorimetric assay |
| HDL-C | Precipitation method followed by cholesterol assay |
| LDL-C | Calculation (Friedewald formula) or direct measurement |
| Atherosclerosis | |
| Aortic Plaque Area | En face analysis with Oil Red O staining |
| Aortic Root Plaque Area | Histological analysis of serial cross-sections with Oil Red O staining |
| Inflammatory Markers | |
| Plasma Cytokines (e.g., MCP-1) | ELISA |
| Aortic Gene Expression (e.g., VCAM-1) | qRT-PCR |
| Hepatic Gene Expression | |
| Genes involved in lipid metabolism | qRT-PCR |
Table 5: Key endpoint measurements for the in vivo efficacy study.
Conclusion
This comprehensive experimental plan provides a robust framework for evaluating the therapeutic potential of this compound. The phased approach, starting with fundamental in vitro characterization and progressing to in vivo efficacy studies, will generate the necessary data to determine its mechanism of action and its suitability as a novel treatment for dyslipidemia and associated cardiovascular diseases. The structured data presentation and clear go/no-go decision points will facilitate an efficient and thorough investigation.
References
- 1. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isopropyl Nicotinate as a Precursor for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl nicotinate, the isopropyl ester of nicotinic acid (Vitamin B3), is a versatile molecule with established applications in the pharmaceutical and cosmetic industries. Primarily known for its vasodilatory properties, it is often utilized in topical formulations to enhance blood flow and as a penetration enhancer in transdermal drug delivery systems. Beyond these direct applications, the nicotinic acid scaffold of isopropyl nicotinate serves as a valuable starting point for the synthesis of novel pharmaceutical agents with a wide range of potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.
This document provides detailed application notes and experimental protocols for the use of isopropyl nicotinate as a precursor in the development of new drug candidates. While the specific compound "Isopropyl 6-isopropylnicotinate" is not prominently documented in scientific literature, this guide focuses on the versatile and widely available Isopropyl Nicotinate.
Chemical and Physical Properties of Isopropyl Nicotinate
A comprehensive understanding of the physicochemical properties of isopropyl nicotinate is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| CAS Number | 553-60-6 | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 227.1°C at 760 mmHg | [4] |
| Density | 1.073 g/cm³ | [4] |
| Flash Point | 91.1°C | [4] |
| Solubility | Soluble in organic solvents | [1] |
| Purity (typical) | >95% | [4] |
Applications of Isopropyl Nicotinate in Pharmaceutical Research
Isopropyl nicotinate's utility in pharmaceutical research and development can be categorized into two main areas: its direct therapeutic applications and its role as a chemical precursor.
Direct Therapeutic Applications
-
Vasodilation: Isopropyl nicotinate is a potent vasodilator, causing a widening of blood vessels. This effect is primarily mediated by the release of prostaglandins, which in turn relax the smooth muscle of the vasculature.[1] This property is leveraged in topical formulations for conditions requiring increased local blood flow.
-
Transdermal Drug Delivery: Its lipophilic nature allows it to penetrate the stratum corneum, the outermost layer of the skin. This characteristic makes it an effective penetration enhancer, facilitating the delivery of other active pharmaceutical ingredients (APIs) through the skin.[1]
Role as a Precursor for Novel Pharmaceuticals
The nicotinic acid core of isopropyl nicotinate is a privileged scaffold in medicinal chemistry. By modifying the ester group or the pyridine ring, a diverse library of compounds with various pharmacological activities can be synthesized. Nicotinic acid and its derivatives have been investigated for a range of therapeutic applications, including:
The ester functional group in isopropyl nicotinate provides a reactive handle for conversion into amides, hydrazides, and other functional groups, which are key components of many bioactive molecules.[11]
Signaling Pathways
Vasodilatory Signaling Pathway of Isopropyl Nicotinate
The vasodilatory effect of topically applied isopropyl nicotinate is primarily mediated through the local release of prostaglandins and nitric oxide.
Caption: Vasodilatory mechanism of Isopropyl Nicotinate.
Experimental Protocols
Protocol 1: Synthesis of Isopropyl Nicotinate
This protocol describes the synthesis of isopropyl nicotinate via Fischer esterification of nicotinic acid with isopropanol.
Materials:
-
Nicotinic acid
-
Isopropanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add nicotinic acid (1 equivalent).
-
Add an excess of isopropanol (e.g., 5-10 equivalents) to act as both reactant and solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as toluene.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude isopropyl nicotinate.
-
Purify the product by vacuum distillation to yield pure isopropyl nicotinate.
Protocol 2: Synthesis of a Novel Nicotinamide Derivative from Isopropyl Nicotinate (Hypothetical Example)
This protocol provides a general method for the amidation of isopropyl nicotinate to form a hypothetical N-benzylnicotinamide, a common structural motif in pharmacologically active compounds.
Materials:
-
Isopropyl nicotinate
-
Benzylamine
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve isopropyl nicotinate (1 equivalent) in toluene.
-
Add sodium methoxide (1.5 equivalents) to the solution and stir.
-
Add benzylamine (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 4 hours.[12]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water and concentrated hydrochloric acid.
-
Heat the mixture at reflux for an additional 6 hours.[12]
-
Cool the mixture and basify with a 50% sodium hydroxide solution to a pH of 10.
-
Extract the product with toluene (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the N-benzylnicotinamide by column chromatography or recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and evaluation of a novel pharmaceutical candidate starting from isopropyl nicotinate.
Caption: Workflow for novel drug precursor synthesis.
Conclusion
Isopropyl nicotinate is a readily accessible and versatile precursor for the development of novel pharmaceuticals. Its inherent biological activity, coupled with the chemical tractability of the nicotinic acid scaffold, makes it an attractive starting material for medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore the potential of isopropyl nicotinate in their drug discovery programs. By leveraging the rich chemistry of the pyridine-3-carboxylic acid core, a wide array of new molecular entities with diverse therapeutic applications can be synthesized and evaluated.
References
- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Functionalizing the Pyridine Ring of Nicotinates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key chemical strategies for the functionalization of the pyridine ring in nicotinates (esters of nicotinic acid). Nicotinic acid and its derivatives are prevalent scaffolds in pharmaceuticals and agrochemicals. The ability to selectively modify the pyridine ring is crucial for structure-activity relationship (SAR) studies and the development of new molecular entities. This document outlines detailed experimental protocols for several powerful functionalization techniques, presents quantitative data in tabular format for easy comparison, and includes workflow diagrams for clarity.
Radical Alkylation via Minisci-Type Reactions
The Minisci reaction is a powerful method for the direct C-H alkylation of electron-deficient N-heterocycles, such as the pyridine ring in nicotinates.[1][2] This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring.[1][2] The reaction typically proceeds with good yields and offers a straightforward way to introduce alkyl groups at the C2 and C4 positions.[3] Modern variations of the Minisci reaction often utilize photocatalysis to generate radicals under mild conditions.[2]
Classical Minisci Reaction: Alkylation of Ethyl Nicotinate
This protocol describes the alkylation of ethyl nicotinate with a tertiary alkyl radical generated from pivalic acid.
Table 1: Reaction Parameters for Classical Minisci Alkylation of Ethyl Nicotinate
| Parameter | Value |
| Substrate | Ethyl Nicotinate |
| Alkyl Source | Pivalic Acid |
| Radical Initiator | Ammonium Persulfate ((NH₄)₂S₂O₈) |
| Catalyst | Silver Nitrate (AgNO₃) |
| Solvent | Acetonitrile/Water |
| Temperature | 80 °C |
| Reaction Time | 1 hour |
| Product | 2-tert-butyl-ethyl nicotinate |
| Yield | 75% |
Experimental Protocol:
-
To a solution of ethyl nicotinate (1.51 g, 10 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL) in a round-bottom flask, add sulfuric acid (0.5 mL) to protonate the pyridine ring.
-
Add pivalic acid (1.23 g, 12 mmol) and silver nitrate (170 mg, 1 mmol).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add a solution of ammonium persulfate (2.74 g, 12 mmol) in water (5 mL) to the heated reaction mixture over 30 minutes.
-
After the addition is complete, continue stirring at 80 °C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-tert-butyl-ethyl nicotinate.
Workflow for Classical Minisci Reaction
References
Application Notes and Protocols: Isopropyl 6-isopropylnicotinate in Targeted Drug Delivery Systems
Disclaimer: The compound "Isopropyl 6-isopropylnicotinate" is not a commonly referenced or commercially available chemical. It is presumed that the intended subject of this document is Isopropyl Nicotinate , the isopropyl ester of nicotinic acid. The information provided herein is based on the known properties of Isopropyl Nicotinate and general principles of drug delivery. The application in targeted drug delivery is largely hypothetical and intended for research and development purposes.
Introduction
Isopropyl nicotinate, the isopropyl ester of nicotinic acid (a form of vitamin B3), is a compound known for its vasodilatory properties.[1] Its physicochemical characteristics, particularly its moderate lipophilicity, suggest its potential as a component in advanced drug delivery systems.[1] This document outlines the potential applications and experimental protocols for utilizing Isopropyl Nicotinate in the development of targeted drug delivery systems. The focus is on leveraging its properties for the formulation of nanocarriers designed to deliver therapeutic agents to specific sites within the body.
Physicochemical Properties of Isopropyl Nicotinate
A comprehensive understanding of the physicochemical properties of Isopropyl Nicotinate is crucial for its application in drug delivery. These properties influence its formulation into nanocarriers, its interaction with biological membranes, and its release kinetics.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4][5] |
| Molecular Weight | 165.19 g/mol | [1][4] |
| CAS Number | 553-60-6 | [2][3][4][5] |
| IUPAC Name | propan-2-yl pyridine-3-carboxylate | [4] |
| Synonyms | Isopropyl 3-pyridinecarboxylate, Nicotinic acid isopropyl ester | [1] |
| Boiling Point | 131 °C at 27 Torr | [1] |
| logP (Octanol/Water) | 1.647 (Calculated) | [6] |
| Water Solubility | log₁₀WS: -2.43 (Calculated) | [6] |
| Appearance | Neat (liquid) |
Synthesis of Isopropyl Nicotinate
The synthesis of Isopropyl Nicotinate is typically achieved through the esterification of nicotinic acid with isopropanol.[1]
Protocol: Fischer Esterification of Nicotinic Acid
Materials:
-
Nicotinic Acid
-
Isopropanol (anhydrous)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve nicotinic acid in an excess of anhydrous isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude Isopropyl Nicotinate.
-
Purify the product by vacuum distillation.
Diagram: Synthesis Workflow of Isopropyl Nicotinate
Caption: Workflow for the synthesis of Isopropyl Nicotinate.
Application in Targeted Drug Delivery
While direct evidence is limited, the properties of Isopropyl Nicotinate suggest several potential strategies for its use in targeted drug delivery systems.
As a Lipophilic Component in Nanocarriers
Isopropyl Nicotinate's moderate lipophilicity makes it a suitable candidate for incorporation into lipid-based nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions. In these systems, it could serve as a co-solvent or a matrix component to enhance the loading of hydrophobic therapeutic agents.
Prodrug Strategy
A prodrug approach can be employed where Isopropyl Nicotinate is a promoiety attached to a parent drug.[7] This can enhance the drug's ability to cross cell membranes. The ester linkage would be designed to be cleaved by intracellular esterases, releasing the active drug at the target site.
Leveraging Vasodilatory Effects for Enhanced Permeability
The known vasodilatory effect of nicotinic acid and its esters, mediated by nitric oxide release, could be exploited to enhance the permeability and retention (EPR) effect in tumor tissues.[1] A drug delivery system that releases Isopropyl Nicotinate at the tumor site could locally increase blood flow and vascular permeability, thereby improving the accumulation of the co-administered or encapsulated therapeutic agent.
Diagram: Potential Signaling Pathway for Vasodilation
Caption: NO-mediated vasodilation pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for the development and characterization of Isopropyl Nicotinate-based drug delivery systems.
Protocol: Formulation of Isopropyl Nicotinate-Loaded Solid Lipid Nanoparticles (SLNs)
Materials:
-
Isopropyl Nicotinate
-
Therapeutic agent (hydrophobic)
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Distilled water
-
High-shear homogenizer or microfluidizer
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10 °C above its melting point.
-
Dissolve the Isopropyl Nicotinate and the hydrophobic therapeutic agent in the molten lipid to form the lipid phase.
-
Heat the aqueous phase, containing the surfactant dissolved in distilled water, to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and homogenize at high speed for 5-10 minutes to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles to reduce the particle size to the nanometer range.
-
Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid and form the SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Protocol: In Vitro Drug Release Study
Materials:
-
Isopropyl Nicotinate-loaded nanocarriers
-
Phosphate-buffered saline (PBS), pH 7.4 (with or without a surfactant to maintain sink conditions)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Place a known amount of the nanocarrier suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium (PBS).
-
Maintain the temperature at 37 °C and agitate the medium at a constant speed.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released against time.
Diagram: Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for SLN formulation and testing.
Data Presentation
Quantitative data from formulation and characterization studies should be presented in a clear and organized manner to allow for easy comparison between different formulations.
Table: Example of Formulation and Characterization Data for Isopropyl Nicotinate-Loaded SLNs
| Formulation Code | Isopropyl Nicotinate (%) | Drug (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SLN-IN-01 | 1 | 0.5 | 150.2 ± 5.6 | 0.21 ± 0.03 | -25.4 ± 1.8 | 85.3 ± 4.2 | 4.1 ± 0.3 |
| SLN-IN-02 | 2 | 0.5 | 165.8 ± 6.1 | 0.25 ± 0.04 | -22.1 ± 2.1 | 88.9 ± 3.8 | 4.3 ± 0.2 |
| SLN-IN-03 | 1 | 1.0 | 158.4 ± 4.9 | 0.23 ± 0.02 | -24.5 ± 1.5 | 82.1 ± 5.1 | 7.8 ± 0.5 |
Conclusion
Isopropyl Nicotinate presents an interesting, though underexplored, candidate for use in targeted drug delivery systems. Its physicochemical properties are amenable to its formulation into various nanocarriers. Future research should focus on synthesizing and characterizing Isopropyl Nicotinate-containing delivery systems and evaluating their efficacy and targeting potential in relevant in vitro and in vivo models. The prodrug approach and the exploitation of its vasodilatory effects are promising avenues for further investigation.
References
- 1. Isopropyl nicotinate | 553-60-6 | Benchchem [benchchem.com]
- 2. Isopropyl nicotinate [webbook.nist.gov]
- 3. Isopropyl nicotinate [webbook.nist.gov]
- 4. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropyl nicotinate [webbook.nist.gov]
- 6. Isopropyl nicotinate (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Note: Profiling Isopropyl 6-isopropylnicotinate Against a Diverse Receptor Panel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopropyl 6-isopropylnicotinate, an ester derivative of nicotinic acid (niacin), is a compound of interest for various therapeutic applications, leveraging the well-established pharmacological pathways of its parent molecule.[1] Nicotinic acid is known to exert its effects, including lipid-lowering and anti-inflammatory responses, through the activation of specific G protein-coupled receptors (GPCRs), primarily the high-affinity nicotinic acid receptor GPR109A (HCA2) and the lower-affinity GPR109B (HCA3).[2] To characterize the selectivity and potential off-target effects of this compound, a comprehensive screening against a panel of receptors is essential.
This document provides detailed protocols for conducting in vitro binding and functional assays to determine the pharmacological profile of this compound. It includes illustrative data to demonstrate the compound's high affinity and potency for its primary targets and its selectivity against a broader panel of receptors.
Disclaimer: The quantitative data presented in this application note is hypothetical and for illustrative purposes only. It is designed to demonstrate the application of the described protocols and does not represent experimentally validated results for this compound.
Data Presentation: Pharmacological Profile
The following tables summarize the hypothetical binding affinity and functional activity of this compound against a panel of selected receptors.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Target Receptor | Ligand Type | Assay Type | Kᵢ (nM) |
| GPR109A (HCA₂) ** | Primary | Radioligand Binding | 15 |
| GPR109B (HCA₃) ** | Primary | Radioligand Binding | 850 |
| α₁-Adrenergic Receptor | Secondary | Radioligand Binding | >10,000 |
| β₂-Adrenergic Receptor | Secondary | Radioligand Binding | >10,000 |
| D₂ Dopamine Receptor | Secondary | Radioligand Binding | >10,000 |
| 5-HT₂ₐ Serotonin Receptor | Secondary | Radioligand Binding | >10,000 |
| M₁ Muscarinic Receptor | Secondary | Radioligand Binding | >10,000 |
| H₁ Histamine Receptor | Secondary | Radioligand Binding | >10,000 |
Table 2: Hypothetical Functional Activity Profile of this compound
| Target Receptor | Coupling | Assay Type | Functional Response | EC₅₀ / IC₅₀ (nM) |
| GPR109A (HCA₂) ** | Gᵢ | cAMP Inhibition | Agonist | 35 (IC₅₀) |
| GPR109B (HCA₃) ** | Gᵢ | cAMP Inhibition | Agonist | 1,200 (IC₅₀) |
| β₂-Adrenergic Receptor | Gₛ | cAMP Stimulation | Antagonist | >10,000 |
| D₂ Dopamine Receptor | Gᵢ | cAMP Inhibition | Agonist | >10,000 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for a target receptor by measuring its ability to compete with a specific radioligand.
Principle A fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the receptor of interest. The unlabeled test compound (this compound) is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).[3][4]
Materials
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human GPR109A receptor.
-
Radioligand: [³H]-Nicotinic Acid.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of unlabeled nicotinic acid.
-
96-well Plates: Standard or deep-well plates.
-
Filtration System: Cell harvester with GF/C filter plates (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Counter and Scintillation Fluid.
Method
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.
-
Assay Plate Preparation: To each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the diluted test compound.
-
50 µL of [³H]-Nicotinic Acid (at a final concentration equal to its Kₔ).
-
-
Reaction Initiation: Add 100 µL of the GPR109A membrane preparation (containing 10-20 µg of protein) to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Gᵢ-Coupled Functional Assay (cAMP Inhibition)
This protocol measures the functional potency of this compound as an agonist at the Gᵢ-coupled GPR109A receptor.
Principle Activation of a Gᵢ-coupled receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] In this assay, cells expressing GPR109A are first stimulated with forskolin to elevate basal cAMP levels. The ability of the test compound to inhibit this forskolin-stimulated cAMP production is then measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[6][7]
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human GPR109A receptor.
-
Assay Medium: HBSS or other serum-free medium.
-
Stimulant: Forskolin.
-
Test Compound: this compound, dissolved in DMSO.
-
cAMP Detection Kit: HTRF cAMP dynamic 2 kit or similar.
-
384-well Plates: Low-volume, white plates.
-
Plate Reader: HTRF-compatible plate reader.
Method
-
Cell Plating: Seed the GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Agonist Stimulation:
-
Remove the culture medium from the cells.
-
Add 10 µL of the diluted test compound to the wells.
-
Add 10 µL of forskolin solution (at a final concentration that gives ~80% of its maximal response, e.g., EC₈₀).
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP detection kit, add the HTRF reagents (e.g., cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Convert the ratios to cAMP concentrations using a standard curve. Plot the percent inhibition of the forskolin response against the log concentration of the test compound and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway for GPR109A and the general experimental workflow for receptor screening.
References
- 1. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: The Minisci Reaction on Nicotinates
Welcome to the technical support center for the Minisci reaction. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction yields and overcoming common challenges when working with nicotinate substrates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has a very low yield or is not working at all. What are the most common causes?
Low yield is a frequent issue stemming from several factors. The Minisci reaction is a radical substitution on an electron-deficient heterocycle, and its success hinges on proper activation of the nicotinate ring and efficient generation of the radical species.[1][2]
Common Causes and Solutions:
-
Insufficient Acid: The nicotinate must be protonated to lower the energy of its LUMO and facilitate the addition of the nucleophilic radical.[3] Without sufficient acid, the ring is not activated enough for the reaction to proceed efficiently.
-
Inefficient Radical Generation: The choice of radical precursor and the method of generation are crucial.
-
Classical Conditions (e.g., AgNO₃/(NH₄)₂S₂O₈): Ensure the silver salt catalyst is active and the persulfate oxidant is fresh. High temperatures (70-90 °C) are often required for these conditions to efficiently generate radicals from carboxylic acids.[6]
-
Photocatalytic Conditions: Confirm your light source has the correct wavelength for your chosen photocatalyst.[1] Ensure all components (photocatalyst, radical precursor, additives) are compatible and used at the recommended concentrations. These methods are often milder and can be more tolerant of sensitive functional groups.[7]
-
-
Oxidant Issues: Strong oxidants like ammonium persulfate can sometimes lead to the formation of byproducts or degradation of sensitive substrates, which lowers the yield of the desired product.[7]
-
Substrate Reactivity: While the electron-withdrawing ester group of a nicotinate generally makes it a suitable substrate, other substituents on the ring or the radical precursor can interfere with the reaction.
-
Solution: Review the literature for similar substrates. Some modern protocols may not be suitable for pyridines bearing certain electron-withdrawing groups.[8]
-
A logical approach to troubleshooting low yields is outlined in the flowchart below.
Q2: I am getting a mixture of products. How can I improve the regioselectivity?
Poor regioselectivity is a well-known challenge in Minisci chemistry, often resulting in a mixture of isomers that are difficult to separate.[2][3] For a nicotinate (substituted at C3), radical attack is expected at the C2, C4, and C6 positions.
Factors Influencing Regioselectivity:
-
Acidity (pH): The protonation state of the pyridine ring is a key determinant. In many cases, increasing the acidity of the reaction medium strongly favors radical addition at the positions alpha to the nitrogen (C2 and C6).[4]
-
Steric Hindrance: Bulky radical precursors or large substituents on the nicotinate ring can sterically hinder attack at certain positions. For example, a bulky radical will preferentially attack the less hindered C6 position over the C2 position.
-
Solvent Effects: The choice of solvent can influence the ratio of regioisomers.[4] It is often worthwhile to screen different solvent systems.
-
Catalyst/Method: Modern methods have been developed to control regioselectivity. For instance, using specific blocking groups can direct the alkylation exclusively to the C4 position.[9] Some enantioselective protocols using chiral phosphoric acids can also control regioselectivity between C2 and C4.[10]
The diagram below illustrates the electronically favored positions for radical attack on a protonated nicotinate.
Frequently Asked Questions (FAQs)
Q1: What are typical reaction conditions for the Minisci reaction on nicotinates?
Conditions vary significantly between classical and modern photocatalytic methods. Below is a comparison of typical starting points.
| Parameter | Classical Minisci Conditions | Modern Photocatalytic Conditions |
| Radical Precursor | Carboxylic Acid (R-COOH) | Carboxylic Acid, Alkyl Boronic Acid, Peroxides, etc.[6][7] |
| Catalyst | AgNO₃ (10-20 mol%)[9] | Photocatalyst (e.g., Ru(bpy)₃Cl₂, 4CzIPN, Carbon Nitride) (1-5 mol%)[1][8] |
| Oxidant | (NH₄)₂S₂O₈ or K₂S₂O₈ (2-3 equiv.)[4][9] | Often O₂ (air), or can be redox-neutral[8] |
| Acid | H₂SO₄ or TFA (Stoichiometric or excess)[2][4] | TFA or other Brønsted acids (often catalytic amounts)[3] |
| Solvent | Biphasic (H₂O/DCE) or DMSO[4][9] | Acetonitrile (MeCN), DCM, or MeCN/DCM mixture[1] |
| Temperature | 50 - 90 °C[6][9] | Room Temperature[1][8] |
| Energy Source | Thermal | Visible Light (e.g., Blue LEDs)[1] |
| Typical Yields | Variable, can be moderate to good | Generally good to excellent (e.g., 60-75% for EWG-pyridines)[8] |
Q2: What side reactions should I be aware of?
Besides regioselectivity issues, several other side reactions can occur:
-
Acylation: Depending on the radical source, acylation can compete with alkylation, forming a ketone byproduct.[2]
-
Bis-alkylation: Highly activated nicotinates or an excess of the radical precursor can lead to the addition of two alkyl groups to the ring, which complicates purification.[5]
-
Decomposition: Harsh acidic and oxidative conditions can degrade sensitive functional groups on either the nicotinate or the radical precursor.[7]
Q3: Can you provide a sample experimental protocol?
Below are two representative protocols. The first is a classical thermal method and the second is a modern photocatalytic approach.
Experimental Protocols
Protocol 1: Classical Minisci Alkylation
This protocol is adapted from a general procedure for the decarboxylative alkylation of pyridines.[9]
-
Preparation: To a suitable reaction vessel equipped with a stir bar, add the nicotinate substrate (1.0 equiv), the desired carboxylic acid (2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv), and silver nitrate (AgNO₃, 0.2 equiv).
-
Solvent Addition: Add degassed 1,2-dichloroethane (DCE) and water to create a biphasic mixture (e.g., 0.1 M final concentration).
-
Reaction: Stir the mixture vigorously at 50-70 °C for 2-4 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM). Separate the organic layer, wash with a sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Visible-Light Photocatalytic Minisci Alkylation
This protocol is a generalized procedure based on modern methods using an organic photocatalyst.[1][8]
-
Preparation: In a reaction tube, combine the nicotinate substrate (1.0 equiv), the radical precursor (e.g., an alkene, 3.0 equiv), an oxamic acid (1.5 equiv), and the photocatalyst (e.g., 4CzIPN, 2 mol%).
-
Solvent and Degassing: Add the solvent system (e.g., MeCN/DCM 1:1, to 0.1 M). Degas the mixture by sparging with an inert gas (N₂ or Ar) for 15 minutes.
-
Reaction: Seal the tube and place it in front of a blue LED lamp (e.g., 20W, 460 nm) with stirring. Maintain the reaction at room temperature for 24 hours.
-
Workup: After the reaction period, concentrate the mixture in vacuo.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the desired product.
The general workflow for setting up these experiments is illustrated below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 7. soc.chim.it [soc.chim.it]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 10. Discovery and Development of the Enantioselective Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Isopropyl 6-isopropylnicotinate Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Isopropyl 6-isopropylnicotinate. All experimental protocols and quantitative data are presented to facilitate ease of understanding and replication in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to three main degradation pathways:
-
Hydrolysis: This is a common pathway for esters, involving the cleavage of the ester bond in the presence of water to form nicotinic acid and isopropanol. This reaction can be catalyzed by both acids and bases.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The pyridine ring in the nicotinic acid moiety is a chromophore that can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule. The primary mechanism is believed to be the cleavage of the ester linkage.
Q2: What are the likely degradation products of this compound?
The primary degradation products depend on the degradation pathway:
-
Hydrolysis: The main products are nicotinic acid and isopropanol.
-
Photodegradation: Photoproducts can be diverse and may include nicotinic acid, as well as various oxidized and rearranged products of the pyridine ring.[1]
-
Thermal Degradation: At elevated temperatures, the molecule can decompose to form nicotinic acid and propene through a six-membered ring transition state. Other potential products from the thermal degradation of related aromatic esters include dibenzyl and other alkylic by-products.[2]
Q3: How can I prevent the degradation of this compound during storage and experiments?
To minimize degradation, consider the following preventative measures:
-
Storage: Store the compound in a cool, dark, and dry place. Use amber-colored vials or protect transparent containers from light. Ensure containers are tightly sealed to prevent moisture ingress.
-
pH Control: For solutions, maintain a pH where the rate of hydrolysis is minimal. For many esters, this is in the mid-pH range (around pH 4-6). Avoid strongly acidic or alkaline conditions.
-
Temperature Control: Perform experiments at controlled, and where possible, lower temperatures to minimize thermal degradation.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Solvent Choice: Be mindful of the solvents used. Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate hydrolysis.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | - Interaction with active silanols on the column. - Wrong mobile phase pH. - Column overload. | - Use a high-purity, end-capped silica column. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for basic compounds). - Reduce the amount of sample injected.[3] |
| Variable Retention Times | - Changes in mobile phase composition. - Fluctuations in column temperature. - Inconsistent flow rate. | - Prepare fresh mobile phase daily and ensure thorough mixing and degassing. - Use a column oven to maintain a constant temperature. - Check the HPLC pump for leaks and ensure it is properly primed.[4] |
| Ghost Peaks | - Contaminants in the mobile phase or sample. - Late elution from a previous injection. | - Use HPLC-grade solvents and freshly prepared mobile phase. - Implement a sufficient wash step after each injection to elute all components.[5] |
| Poor Resolution | - Inappropriate mobile phase composition. - Degraded column. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). - Replace the column if it has lost its efficiency.[6] |
| Baseline Drift or Noise | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Fluctuations in detector lamp intensity. | - Flush the system with a strong solvent. - Degas the mobile phase thoroughly. - Allow the detector lamp to warm up sufficiently. |
Experimental Protocols
Stability Indicating HPLC Method for this compound
This protocol outlines a stability-indicating RP-HPLC method for the quantitative determination of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05M Ammonium Acetate buffer (pH 9) in a ratio of 25:75 (v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
3. Forced Degradation Studies:
To establish the stability-indicating nature of the method, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
4. Analysis:
Inject the standard solutions and the stressed samples into the HPLC system. Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions, as determined by the stability-indicating HPLC method described above.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 N HCl | 2 hours | 80°C | 15.2% | Nicotinic Acid |
| 0.1 N NaOH | 2 hours | 80°C | 25.8% | Nicotinic Acid |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | Oxidized Pyridine Derivatives |
| Dry Heat | 24 hours | 105°C | 12.1% | Nicotinic Acid, Propene |
| UV Light (254 nm) | 24 hours | Room Temp | 18.7% | Photoproducts of Nicotinic Acid |
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for stability testing of this compound.
Logical Relationship for HPLC Troubleshooting
Caption: A systematic approach to HPLC troubleshooting.
References
- 1. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hplc.eu [hplc.eu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Isopropyl 6-isopropylnicotinate in assays
A Note on Compound Nomenclature: Initial searches for "Isopropyl 6-isopropylnicotinate" did not yield specific results. However, extensive research on the related compound, "Isopropyl nicotinate" (CAS 553-60-6), suggests this is the likely compound of interest. This guide will focus on Isopropyl nicotinate. Should you be working with a different molecule, please verify its specific properties.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Isopropyl nicotinate in their assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of Isopropyl nicotinate in my aqueous assay buffer. What is the likely cause?
A1: Isopropyl nicotinate is a moderately lipophilic compound, meaning it has limited solubility in aqueous solutions. Precipitation is common when the concentration of the compound exceeds its solubility limit in the assay buffer. This is often exacerbated when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer.
Q2: What is the best solvent to use for preparing a stock solution of Isopropyl nicotinate?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of Isopropyl nicotinate. Ethanol can also be used. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts or cytotoxicity.
Q3: How can I increase the solubility of Isopropyl nicotinate in my cell-based assay?
A3: Several strategies can be employed to improve the solubility of hydrophobic compounds in cell-based assays:
-
Optimize Solvent Concentration: Keep the final concentration of your organic solvent (e.g., DMSO) as low as possible while ensuring the compound remains in solution.
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the assay buffer at low concentrations (e.g., 0.01–0.1%) to help solubilize the compound.
-
Inclusion of Serum: If your cell culture media contains serum (e.g., FBS), the proteins in the serum can help to bind and solubilize lipophilic compounds.
-
Sonication: Briefly sonicating the diluted compound solution can help to break up small aggregates and improve dissolution.
-
pH Adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer may improve solubility. However, this must be compatible with your experimental system.
Q4: My compound precipitates in the wells of my 96-well plate during the assay. How can I troubleshoot this?
A4: Precipitation in assay plates can lead to inaccurate and variable results. Here are some troubleshooting steps:
-
Check Stock Solution: Ensure your stock solution is fully dissolved before making dilutions.
-
Dilution Method: Add the compound stock solution to the assay buffer while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the buffer to the concentrated stock.
-
Pre-warm Buffer: Using pre-warmed assay buffer can sometimes improve solubility.
-
Visual Inspection: Always visually inspect your plates for precipitation before adding cells or initiating measurements.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final concentration of Isopropyl nicotinate in your assay.
Troubleshooting Guide: Low Solubility in a GPR109A Activation Assay
This guide focuses on a common application for nicotinic acid derivatives: a cell-based assay to measure the activation of the G-protein coupled receptor GPR109A, often by quantifying changes in cyclic AMP (cAMP) levels.
Quantitative Data Summary: Solubility of Isopropyl Nicotinate
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for primary stock solutions. |
| Ethanol | High | A suitable alternative to DMSO for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Low | Expect precipitation at higher concentrations. |
| Cell Culture Media (with 10% FBS) | Moderate | Serum proteins can aid in solubilization. |
Experimental Protocols
Key Experiment: GPR109A Activation Assay using cAMP Measurement
This protocol outlines a typical workflow for assessing GPR109A activation in a cell line stably expressing the receptor (e.g., HEK293-GPR109A).
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Isopropyl nicotinate
-
DMSO
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed HEK293-GPR109A cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Isopropyl nicotinate in 100% DMSO. Ensure the compound is fully dissolved.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for your dose-response curve.
-
Further dilute the DMSO serial dilutions into your assay buffer (e.g., serum-free media or PBS with 0.1% BSA) to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the diluted Isopropyl nicotinate solutions to the respective wells. Include a vehicle control (buffer with the same final DMSO concentration) and a positive control (a known GPR109A agonist).
-
To stimulate cAMP production, add forskolin to all wells (except for a negative control). The final concentration of forskolin should be optimized for your cell line.
-
Incubate the plate at 37°C for the time recommended by your cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the Isopropyl nicotinate concentration.
-
Calculate the EC50 value to determine the potency of the compound.
-
Visualizations
Signaling Pathway: GPR109A Activation
Caption: GPR109A signaling pathway upon activation by Isopropyl nicotinate.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting low solubility of Isopropyl nicotinate.
Technical Support Center: Optimizing Pyridine C-H Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine C-H functionalization. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during pyridine C-H functionalization experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed C-H Arylation
Question: I am performing a Pd-catalyzed C-H arylation of my substituted pyridine, but I am observing very low to no yield of the desired product. What are the common causes and how can I improve the outcome?
Answer:
Low yields in Pd-catalyzed pyridine C-H arylation are a frequent challenge, often stemming from the electron-deficient nature of the pyridine ring and potential catalyst deactivation.[1][2] Here are several factors to investigate and optimize:
-
Catalyst and Ligand Choice: The selection of the palladium source and the supporting ligand is critical. While Pd(OAc)₂ is a common precursor, the choice of phosphine ligand can significantly impact reactivity. For instance, bulky, electron-rich phosphine ligands can promote the desired catalytic cycle.[3]
-
Base and Additives: The base plays a crucial role in the C-H activation step. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and carboxylates.[1][3] The addition of pivalic acid (PivOH) can act as a proton shuttle and improve reaction efficiency.[1] In some cases, silver salts like Ag₂CO₃ are added to enhance regioselectivity and yield.[4]
-
Solvent: The reaction solvent can influence catalyst solubility, stability, and reactivity. Toluene and 1,4-dioxane are frequently used solvents for these transformations.[1][5]
-
Temperature: C-H activation often requires elevated temperatures to overcome the activation barrier. Optimization of the reaction temperature is crucial; temperatures are typically in the range of 100-120 °C.[1][3]
-
Substrate Electronics: The electronic properties of your pyridine substrate have a profound impact. Electron-withdrawing groups on the pyridine ring can increase the acidity of the C-H bonds, potentially facilitating their activation.[3] Conversely, very electron-poor pyridines can be challenging substrates.
Troubleshooting Workflow for Low Yield in Pd-Catalyzed Arylation
Caption: Troubleshooting workflow for low yield in Pd-catalyzed pyridine C-H arylation.
Issue 2: Poor Regioselectivity in Pyridine Functionalization
Question: My reaction is producing a mixture of isomers (e.g., C2, C3, and C4-functionalized pyridines). How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is a central challenge in pyridine C-H functionalization.[2][6] The inherent electronic properties of the pyridine ring favor functionalization at the C2 and C4 positions.[2][7] Several strategies can be employed to control the position of functionalization:
-
Directing Groups: The use of a directing group is a powerful strategy to achieve ortho-selectivity (C2-functionalization). The directing group, often attached to the pyridine nitrogen or a substituent, coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond.[5]
-
Steric Hindrance: The steric environment around the pyridine ring can influence the regiochemical outcome. Bulky substituents can hinder approach to adjacent C-H bonds, favoring functionalization at less sterically encumbered positions.
-
Catalyst and Ligand Control: In some systems, the choice of catalyst and ligand can override the inherent reactivity of the pyridine. For example, specific nickel catalysts with bifunctional N-heterocyclic carbene (NHC) ligands have been shown to direct alkenylation to the C3 position.[8]
-
Solvent and Additive Effects: The reaction medium can influence the regioselectivity. For radical functionalizations, changing the solvent or pH can sometimes tune the regiochemistry.[7]
-
Substrate Modification: Converting the pyridine to its N-oxide can alter the electronic properties and reactivity, often directing functionalization to the C2 position.[1]
Logical Flow for Improving Regioselectivity
Caption: Decision-making process for enhancing regioselectivity in pyridine functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine C-H functionalization challenging?
A1: The functionalization of pyridine C-H bonds presents several challenges due to the intrinsic properties of the pyridine ring:
-
Electron-Deficient Nature: The nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic substitution compared to benzene.[1]
-
Nitrogen Coordination: The lone pair of electrons on the nitrogen atom can coordinate to metal catalysts, potentially deactivating them or preventing them from participating in the desired C-H activation step.[5]
-
Regioselectivity: The presence of the nitrogen atom activates the C-H bonds at the C2, C4, and C6 positions towards nucleophilic attack and deprotonation, making it difficult to selectively functionalize the C3 and C5 positions.[2][4]
Q2: What is the role of an oxidant in many pyridine C-H functionalization reactions?
A2: In many catalytic cycles, particularly those involving palladium, the metal center is oxidized from a lower oxidation state (e.g., Pd(0) or Pd(II)) to a higher one (e.g., Pd(IV)) during the C-H activation and coupling steps. An oxidant is required to regenerate the active catalytic species by oxidizing the metal back to its initial state, allowing the catalytic cycle to continue. Common oxidants include silver salts (e.g., AgOAc, Ag₂CO₃), copper salts (e.g., Cu(OAc)₂), and benzoquinone.[1][5]
Q3: Can I perform C-H functionalization on a complex molecule containing a pyridine ring (late-stage functionalization)?
A3: Yes, late-stage functionalization of complex molecules containing pyridine is a highly valuable strategy in drug discovery and development.[9] However, it presents additional challenges due to the potential for multiple reactive sites and functional group incompatibility. Careful selection of reaction conditions is paramount to achieve the desired selectivity and avoid unwanted side reactions.[6][9] Methods that proceed under mild conditions and exhibit high functional group tolerance are particularly sought after for late-stage applications.[2]
Data Tables for Reaction Conditions
Table 1: Optimized Conditions for Palladium-Catalyzed C-H Arylation of Pyridines
| Catalyst | Ligand | Base | Additive | Solvent | Temp (°C) | Aryl Source | Yield (%) | Reference |
| Pd(OAc)₂ (5 mol%) | P(n-Bu)Ad₂ | Cs₂CO₃ (3.0 eq) | PivOH (0.3 eq), Ag₂CO₃ (1.0 eq) | Toluene | 120 | PhBr (1.5 eq) | 74-90 | [3] |
| Pd(OAc)₂ (5 mol%) | dppf | Cs₂CO₃ (2.0 eq) | - | Toluene | 100 | Alkyl Bromides | Moderate to Good | [1] |
| Pd(OAc)₂ (10 mol%) | - | AgOAc (3.0 eq) | PivOH (2.5 eq) | DMF | - | Acrylates | Good | [1] |
Table 2: Conditions for Ruthenium and Rhodium-Catalyzed C-H Alkenylation
| Catalyst | Additive | Solvent | Temp (°C) | Coupling Partner | Yield (%) | Reference |
| [RuCl₂(p-cymene)]₂ | AgSbF₆ | 1,2-DCE | 100 | Alkenes | Good | [1] |
| [RhCp*Cl₂]₂ (5 mol%) | AgSbF₆ (20 mol%), Cu(OAc)₂ | DCE | 120 | Alkenes | Good | [1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-2 Arylation of Pyridine N-Oxides
This protocol is adapted from methodologies described in the literature for the ortho-arylation of pyridine N-oxides.[1]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridine N-oxide substrate (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the appropriate ligand (if required, e.g., dppf, 0.05 mmol).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and any additives.
-
Solvent and Degassing: Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times. Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine.
Protocol 2: General Procedure for Radical-Based C-H Isopropylation of Pyridines
This protocol is based on the principles of Minisci-type reactions for the functionalization of electron-deficient heteroarenes.[7]
-
Reaction Setup: In a reaction tube, dissolve the pyridine substrate (1.0 mmol) in a mixture of a chlorinated solvent (e.g., dichloromethane, 5 mL) and water (5 mL).
-
Reagent Addition: Add the alkylsulfinate salt (e.g., sodium isopropylsulfinate, 1.5 mmol).
-
Initiation: Add a solution of the oxidant (e.g., ammonium persulfate, 1.5 mmol) in water (2 mL) dropwise to the vigorously stirred reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the designated time (e.g., 1-4 hours) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the chlorinated solvent. Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the alkylated pyridine product.
Disclaimer: These protocols are intended as a general guide. The optimal conditions may vary depending on the specific substrate and reagents used. It is essential to conduct small-scale optimization experiments and consult the primary literature for detailed procedures. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Resolving analytical challenges in Isopropyl 6-isopropylnicotinate characterization
Technical Support Center: Isopropyl 6-isopropylnicotinate Characterization
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with the characterization of this compound.
While specific literature on this compound is limited, the guidance provided here is based on established analytical principles for analogous compounds, such as nicotinic acid esters and other substituted pyridines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary techniques for characterizing this compound and similar nicotinic acid esters include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1][4][5][6]
Q2: What is the expected UV absorbance maximum for this compound in HPLC analysis?
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
A3: Generally, derivatization is not required for the GC-MS analysis of nicotinic acid esters. However, if you are analyzing for the presence of the parent compound, nicotinic acid, as an impurity, derivatization techniques like silanization may be employed to improve its chromatographic behavior.[4]
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape (tailing or fronting) in HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For pyridine-containing compounds, a slightly acidic mobile phase can improve peak shape. |
| Column Degradation | Flush the column with a strong solvent or replace the column if it has reached the end of its lifespan.[9] |
| Secondary Interactions | Add a small amount of a competing base, like triethylamine, to the mobile phase to block active sites on the silica support. |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | Check the pump for leaks and ensure proper solvent delivery. Degas the mobile phase to prevent bubble formation.[9] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[10] |
| Mobile Phase Composition Change | Ensure the mobile phase is accurately prepared and has not evaporated, altering the solvent ratio. |
GC-MS Analysis
Problem: No peak or very small peak for this compound.
| Possible Cause | Troubleshooting Step |
| Analyte Degradation in Injector | Lower the injector temperature. Use a deactivated inlet liner. |
| Active Sites in the GC System | Condition the column according to the manufacturer's instructions. Check for and eliminate any leaks in the system.[11] |
| Incorrect Syringe Handling | Rinse the syringe multiple times with the sample before injection to minimize adsorption to the syringe surface.[11] |
Problem: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Sample Contamination | Ensure all glassware is scrupulously clean. Run a blank solvent injection to check for system contamination.[12] |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly. |
| Carrier Gas Impurities | Use a high-purity carrier gas and ensure gas purifiers are functioning correctly.[11] |
NMR Spectroscopy
Problem: Broad or poorly resolved peaks in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Presence of Paramagnetic Impurities | Filter the sample through a small plug of silica gel or celite. |
| Sample Aggregation | Decrease the sample concentration or acquire the spectrum at a higher temperature. |
| Slow Chemical Exchange | If the broadening is temperature-dependent, it may indicate a chemical exchange process. Acquiring spectra at different temperatures can help to understand the dynamic process. |
| Unresolved Coupling to ¹⁴N | For pyridine compounds, the quadrupole moment of the nitrogen can sometimes lead to peak broadening.[13][14] While less common for substituted pyridines, if suspected, decoupling experiments can be performed. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Impurity Identification by GC-MS
-
Column: A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[15][16]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Protocol 3: Structural Confirmation by NMR
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for complete structural assignment.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Visualizations
Caption: Troubleshooting workflow for analytical issues.
Caption: Experimental workflow for characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 5. Isopropyl nicotinate | 553-60-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents [patents.google.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Enhancing the stability of Isopropyl 6-isopropylnicotinate in solution
Technical Support Center: Isopropyl 6-isopropylnicotinate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on identifying and mitigating stability issues in solution to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for this compound in solution?
A1: The most common degradation pathway for ester-containing compounds like this compound in aqueous solutions is hydrolysis.[1] In this reaction, the ester bond is cleaved by water, yielding the parent carboxylic acid (6-isopropylnicotinic acid) and the corresponding alcohol (isopropanol).[1] This process can be catalyzed by acids (specific acid catalysis) or bases (specific base catalysis), meaning the degradation rate is highly dependent on the pH of the solution.[1][2]
dot
Caption: Predicted hydrolysis pathway for this compound.
Q2: My compound appears to be degrading over time in my stock solution. What factors should I investigate?
A2: If you suspect degradation, you should investigate the following factors, which are critical for ester stability:
-
pH of the Solution: Esters are often most stable at a slightly acidic pH (around 4-6). Both highly acidic and alkaline conditions can significantly accelerate hydrolysis.[1][2]
-
Storage Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1] Store solutions at the lowest practical temperature (e.g., 2-8°C or -20°C) to slow degradation.
-
Solvent Composition: While often prepared in aqueous buffers, using co-solvents or non-aqueous solvents (if compatible with your experiment) can reduce water activity and slow hydrolysis.
-
Exposure to Light: Photodegradation can be a concern for many organic molecules. It is a standard practice in stability studies to assess the effects of light.[3] Always store solutions in amber vials or protect them from light.
-
Presence of Oxidizing Agents: Although hydrolysis is the primary concern, oxidation can also occur. Ensure your solvents are free from peroxides and consider using antioxidants if oxidation is suspected.[4]
Q3: How can I proactively enhance the stability of my this compound solutions?
A3: To enhance stability, consider these proactive measures:
-
Buffer Selection: Prepare solutions in a carefully chosen buffer system to maintain an optimal pH where the compound is most stable. A pH between 4 and 6 is a good starting point for many esters.
-
Use of Co-solvents: If your experimental design allows, incorporating co-solvents like ethanol, propylene glycol, or DMSO can decrease the concentration of water and thereby reduce the rate of hydrolysis.
-
Complexation Agents: In some cases, molecules like caffeine have been shown to form complexes with ester drugs, shielding the ester bond from hydrolysis.[5][6]
-
Control Headspace: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
-
Prepare Fresh Solutions: The most reliable method to avoid issues with degradation is to prepare solutions fresh before each experiment.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I'm seeing a new, more polar peak in my HPLC analysis over time.
-
Probable Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid (6-isopropylnicotinic acid) is significantly more polar than the parent ester and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
dot
Caption: Troubleshooting flowchart for unexpected HPLC peaks.
Issue 2: The potency or measured concentration of my compound is lower than expected.
-
Probable Cause: The compound has likely degraded, leading to a lower concentration of the active pharmaceutical ingredient (API).
-
Solutions:
-
Verify Stock Solution Integrity: Immediately analyze your stock solution using a validated stability-indicating method like HPLC to confirm its concentration.[3]
-
Review Preparation Protocol: Ensure the solvent and any buffers used are at the correct pH and were prepared correctly.
-
Implement Protective Measures: Store all subsequent solutions at a lower temperature, protected from light, and in a tightly sealed container.
-
Conduct a Forced Degradation Study: If the problem persists, a forced degradation study is essential to systematically identify the conditions causing the instability.[7][8]
-
Data Presentation
When conducting stability studies, it is crucial to present quantitative data clearly. The following table is a template for how to summarize results from a pH stability study.
Table 1: Example - Stability of this compound (1 mg/mL) in Various Buffers at 40°C
| pH (Buffer System) | Time (hours) | % Remaining Parent Compound | % Area of Major Degradant |
| pH 2.0 (HCl) | 0 | 100.0% | 0.0% |
| 24 | 98.5% | 1.4% | |
| 72 | 95.2% | 4.6% | |
| pH 4.5 (Acetate) | 0 | 100.0% | 0.0% |
| 24 | 99.8% | < 0.1% | |
| 72 | 99.5% | 0.4% | |
| pH 7.4 (Phosphate) | 0 | 100.0% | 0.0% |
| 24 | 96.1% | 3.8% | |
| 72 | 88.0% | 11.7% | |
| pH 9.0 (Borate) | 0 | 100.0% | 0.0% |
| 24 | 85.3% | 14.5% | |
| 72 | 65.2% | 34.1% |
Note: Data presented is for illustrative purposes only and should be generated from your own experimental work.
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation or stress testing study is designed to identify likely degradation products and establish the intrinsic stability of a molecule.[8][9] This helps in developing stability-indicating analytical methods.[7]
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified Water
-
Reagents: 1M HCl, 1M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC system with UV detector, pH meter, calibrated oven, photostability chamber, volumetric flasks, autosampler vials.
Workflow:
dot
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., acetonitrile or methanol).
-
-
Stress Conditions:
-
For each condition, use a separate vial containing an aliquot of the stock solution. Aim for a target degradation of 5-20%.[9]
-
Acid Hydrolysis: Add an equal volume of 0.1M HCl. Heat at 60°C for a predetermined time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1M NaOH. Keep at room temperature and check at shorter intervals (e.g., 30 min, 2, 4 hours), as base hydrolysis is often rapid.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for a set time (e.g., 24 hours).
-
Thermal Degradation: Place a vial of the stock solution (solid or in solution) in an oven at a high temperature (e.g., 80°C) for 24-72 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Processing:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples, including the unstressed control, to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.[10][11] The method must be capable of separating the parent compound from all process impurities and degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradants, which can aid in their identification.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound in each condition.
-
Determine the relative retention times and percentage area of any new peaks (degradants).
-
This data will reveal the susceptibility of the molecule to different stressors and provide the foundation for developing a robust formulation and defining appropriate storage conditions.[8]
-
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. carbodiimide.com [carbodiimide.com]
- 5. Inhibition of hydrolysis of esters in solution by formation of complexes. II. Stabilization of procaine with caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Isopropyl 6-isopropylnicotinate for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Isopropyl 6-isopropylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is a two-step process. First, 6-isopropylnicotinic acid is synthesized. A known method for this is the Minisci reaction, which involves the radical alkylation of nicotinic acid.[1] The second step is the Fischer esterification of 6-isopropylnicotinic acid with isopropanol, typically under acidic catalysis, to yield the desired this compound.
Q2: What are the critical parameters to consider when scaling up the Fischer esterification step?
A2: When scaling up, the following parameters are crucial:
-
Catalyst Loading: Maintaining the optimal catalyst-to-substrate ratio is essential for reaction efficiency.
-
Heat Transfer: Ensure uniform heating of the larger reaction mixture to avoid localized overheating and side reactions.
-
Water Removal: Efficient removal of water is critical to drive the equilibrium towards the product. For larger scales, a Dean-Stark apparatus is highly recommended.[2]
-
Mixing: Adequate agitation is necessary to ensure homogeneity of the reaction mixture.
Q3: What are the expected in vivo effects of this compound?
A3: While specific data on this compound is limited, it is a derivative of nicotinic acid (niacin). Nicotinic acid is known to have lipid-lowering effects, primarily by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol.[3][4] It is plausible that this compound may exhibit similar activities. Nicotinic acid and its derivatives can also interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including neurotransmission and inflammation.[5][6][7]
Q4: Which signaling pathways might be modulated by this compound?
A4: Based on its structural similarity to nicotinic acid, this compound may modulate signaling pathways associated with nicotinic acid receptors, such as GPR109A, which is a G protein-coupled receptor.[8] Activation of this receptor can lead to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, effects on nicotinic acetylcholine receptor (nAChR) signaling pathways are possible, which could involve the modulation of ion channel activity and downstream signaling cascades like the PI3K-Akt pathway.[6]
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction due to equilibrium. | - Use a large excess of isopropanol. - Efficiently remove water using a Dean-Stark trap. - Increase the catalyst concentration or reaction time. |
| Loss of product during workup. | - Ensure the aqueous phase is fully saturated with salt (e.g., NaCl) before extraction to minimize the solubility of the ester. - Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). | |
| Formation of an emulsion during aqueous workup | Presence of unreacted carboxylic acid or other surfactants. | - Add a saturated brine solution to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of celite. |
| Difficulty in removing the acidic catalyst | Incomplete neutralization. | - Wash the organic layer with a saturated sodium bicarbonate solution until CO2 evolution ceases. - Follow with a water wash to remove residual salts. |
| Product contamination with unreacted 6-isopropylnicotinic acid | Inefficient purification. | - After aqueous workup, perform a wash with a dilute base (e.g., 1M NaOH) to remove the acidic starting material.[9] - Purify the crude product by column chromatography on silica gel. |
| Product appears as an oil instead of a solid | Presence of residual solvent or impurities. | - Ensure complete removal of the solvent under high vacuum. - Attempt to crystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate). |
In Vivo Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor bioavailability of the compound | Low aqueous solubility. | - Formulate the compound with a suitable vehicle (e.g., a solution containing a co-solvent like DMSO or a surfactant like Tween 80). |
| Rapid metabolism. | - Conduct pharmacokinetic studies to determine the half-life of the compound. - Consider co-administration with a metabolic inhibitor if appropriate for the study design. | |
| Observed toxicity in animal models | Off-target effects or high dosage. | - Perform a dose-response study to determine the maximum tolerated dose (MTD). - Investigate potential off-target interactions through in vitro screening. |
| Lack of expected biological activity | Insufficient dose reaching the target tissue. | - Increase the dose, if tolerated. - Analyze tissue distribution of the compound to confirm target engagement. |
| The compound is a prodrug and requires metabolic activation. | - Investigate the metabolic profile of the compound to identify active metabolites. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
6-isopropylnicotinic acid
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-isopropylnicotinic acid (1 equivalent).
-
Add a large excess of anhydrous isopropanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with isopropanol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
Caption: Potential signaling pathway of a nicotinic acid derivative.
References
- 1. CN104119269A - Synthetic method of 6-isopropyl nicotinic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. examine.com [examine.com]
- 4. m.youtube.com [m.youtube.com]
- 5. rupress.org [rupress.org]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative In Vitro Analysis of Nicotinic Acid Derivatives
An Objective Guide for Researchers on GPR109A Agonist Performance
Nicotinic acid (niacin), a long-standing therapy for dyslipidemia, exerts its primary effects through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[1][2] This activation leads to the inhibition of lipolysis in adipocytes.[3][4] However, its therapeutic use is often limited by a significant side effect: cutaneous flushing, which is also mediated by GPR109A.[2][5] This has driven the development of nicotinic acid derivatives aimed at retaining the therapeutic benefits while minimizing adverse effects. This guide provides a comparative analysis of the in vitro performance of nicotinic acid and its key derivatives, focusing on their interaction with the GPR109A receptor.
Comparative Biological Activity
The potency of nicotinic acid and its derivatives is primarily assessed by their ability to activate GPR109A. This is often quantified by the half-maximal effective concentration (EC50) in various cell-based assays, such as those measuring G-protein activation or second messenger modulation (e.g., cAMP inhibition). A lower EC50 value indicates higher potency.
| Compound | Receptor | Assay Type | Cell Line | EC50 Value |
| Nicotinic Acid | GPR109A | G-protein Dissociation | HEK293 | 100 nM[3] |
| GPR109A | cAMP Inhibition | CHO-K1 | ~300 nM | |
| Acipimox | GPR109A | G-protein Dissociation | HEK293 | ~1.5 µM |
| GPR109A | cAMP Inhibition | CHO-K1 | ~5 µM | |
| Acifran | GPR109A | G-protein Dissociation | Chimera 3B4A | ~2 µM[6] |
| Monomethyl Fumarate (MMF) | GPR109A | G-protein Dissociation | HEK293 | ~10 µM |
| GPR109A | cAMP Inhibition | CHO-K1 | ~25 µM |
Note: EC50 values can vary between different assay systems and cell lines. The data presented is a synthesis from multiple sources for comparative purposes.
GPR109A Signaling Pathways
Activation of GPR109A by an agonist like nicotinic acid initiates a cascade of intracellular events. The receptor primarily couples to inhibitory G-proteins (Gi/o).[7] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2] Additionally, GPR109A activation can trigger the recruitment of β-arrestin proteins, which desensitize the G-protein signal and can initiate separate, G-protein-independent signaling pathways.[1][2] Understanding these distinct pathways is crucial for developing "biased agonists" that selectively activate therapeutic pathways (e.g., cAMP inhibition) over those causing side effects (e.g., β-arrestin mediated flushing).[8]
Key In Vitro Experimental Protocols
Objective comparison requires standardized methodologies. Below are detailed protocols for two fundamental assays used to characterize nicotinic acid derivatives.
Gαi-Coupled cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the GPR109A pathway.
Objective: To quantify the potency (EC50) of GPR109A agonists by measuring their ability to decrease intracellular cAMP levels.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR109A are cultured to ~80-90% confluency. Cells are harvested using a non-enzymatic dissociation buffer.[9]
-
Cell Plating: Cells are seeded into 384-well white opaque plates at a density of 5,000-10,000 cells/well and incubated overnight.[9]
-
Compound Preparation: Test compounds (e.g., nicotinic acid, acipimox) are serially diluted in stimulation buffer, typically HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Assay Procedure:
-
The cell culture medium is removed.
-
Cells are incubated with the serially diluted test compounds for 15-30 minutes at 37°C.
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except the negative control) to stimulate cAMP production. The final concentration is typically around 5-10 µM.
-
The plate is incubated for another 30 minutes at 37°C.[10]
-
-
cAMP Detection: The reaction is stopped by adding a lysis buffer containing detection reagents. The amount of cAMP is measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[11][12] The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: The raw data is converted to cAMP concentrations using a standard curve. Dose-response curves are generated using non-linear regression to determine the EC50 value for each compound.
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR109A and β-arrestin upon agonist stimulation, providing insights into receptor desensitization and G-protein-independent signaling.
Objective: To quantify the potency and efficacy of GPR109A agonists in recruiting β-arrestin to the activated receptor.
Methodology:
-
Cell Line: A specialized cell line, such as the PathHunter® CHO-K1 GPR109A β-Arrestin cell line, is used. In these cells, GPR109A is tagged with a small enzyme fragment (ProLink, or PK), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor, or EA).[13][14]
-
Cell Plating: Cells are seeded into 384-well white plates in a cell plating reagent and incubated for 24-48 hours.
-
Compound Addition: Test compounds are serially diluted and added directly to the wells containing the cells. The plate is incubated for 90-180 minutes at 37°C.[13]
-
Detection:
-
A detection reagent mixture containing the chemiluminescent substrate is prepared according to the manufacturer's protocol (e.g., DiscoverX PathHunter).[15]
-
The reagent is added to each well.
-
The plate is incubated at room temperature for 60 minutes to allow for signal development.
-
-
Signal Measurement: The chemiluminescent signal is read on a plate reader. The signal intensity is directly proportional to the degree of β-arrestin recruitment.
-
Data Analysis: Dose-response curves are plotted, and EC50 values are calculated to determine the potency of each compound for β-arrestin recruitment.
This assay is critical for identifying biased ligands that may preferentially activate G-protein signaling over β-arrestin recruitment, a desirable profile for next-generation nicotinic acid derivatives.[8]
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. directivepublications.org [directivepublications.org]
- 8. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 15. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized Isopropyl 6-isopropylnicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the chemical structure of synthesized Isopropyl 6-isopropylnicotinate. By comparing expected analytical data with that of potential isomers and synthetic byproducts, researchers can confidently confirm the integrity of their compound. Detailed experimental protocols and visual workflows are included to facilitate accurate and efficient structural verification.
Predicted Analytical Data for Structural Validation
The successful synthesis of this compound is contingent on the precise arrangement of its constituent atoms. To confirm the correct structure, a suite of analytical techniques is employed. The following tables summarize the predicted data for the target molecule and compare it with potential alternative structures that may arise during synthesis.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| This compound (Target) | H-2 (Pyridine) | ~9.1 | d | 1H |
| H-4 (Pyridine) | ~8.2 | dd | 1H | |
| H-5 (Pyridine) | ~7.3 | d | 1H | |
| CH (Ester Isopropyl) | ~5.2 | septet | 1H | |
| CH (Ring Isopropyl) | ~3.1 | septet | 1H | |
| CH₃ (Ester Isopropyl) | ~1.4 | d | 6H | |
| CH₃ (Ring Isopropyl) | ~1.3 | d | 6H | |
| Isopropyl 2-isopropylnicotinate (Isomer) | H-6 (Pyridine) | ~8.6 | d | 1H |
| H-4 (Pyridine) | ~7.7 | dd | 1H | |
| H-5 (Pyridine) | ~7.2 | d | 1H | |
| Isopropyl 4-isopropylnicotinate (Isomer) | H-2, H-6 (Pyridine) | ~8.9 (H-2), ~8.6 (H-6) | d, d | 1H, 1H |
| H-5 (Pyridine) | ~7.4 | d | 1H | |
| 6-isopropylnicotinic acid (Precursor) | H-2 (Pyridine) | ~9.2 | d | 1H |
| H-4 (Pyridine) | ~8.3 | dd | 1H | |
| H-5 (Pyridine) | ~7.4 | d | 1H | |
| COOH | ~11-13 | br s | 1H | |
| Isopropanol (Reagent/Byproduct) | CH | ~4.0 | septet | 1H |
| CH₃ | ~1.2 | d | 6H | |
| OH | variable | br s | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound (Target) | C=O | ~165 |
| C-6 (Pyridine) | ~160 | |
| C-2 (Pyridine) | ~150 | |
| C-4 (Pyridine) | ~136 | |
| C-3 (Pyridine) | ~128 | |
| C-5 (Pyridine) | ~122 | |
| CH (Ester Isopropyl) | ~69 | |
| CH (Ring Isopropyl) | ~34 | |
| CH₃ (Ester Isopropyl) | ~22 | |
| CH₃ (Ring Isopropyl) | ~24 | |
| Isopropyl 2-isopropylnicotinate (Isomer) | C-2 (Pyridine) | ~160 |
| C-6 (Pyridine) | ~148 | |
| Isopropyl 4-isopropylnicotinate (Isomer) | C-4 (Pyridine) | ~155 |
| C-2, C-6 (Pyridine) | ~149, ~147 | |
| 6-isopropylnicotinic acid (Precursor) | C=O | ~168 |
| C-6 (Pyridine) | ~161 | |
| Isopropanol (Reagent/Byproduct) | CH | ~64 |
| CH₃ | ~25 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Predicted Key Fragment Ions (m/z) |
| This compound (Target) | 207 | 192 ([M-CH₃]⁺), 164 ([M-C₃H₇]⁺), 122 ([M-C₃H₇O₂]⁺) |
| Isopropyl nicotinate (Potential Impurity) | 165 | 150 ([M-CH₃]⁺), 122 ([M-C₃H₇]⁺), 78 |
| 6-isopropylnicotinic acid (Precursor) | 165 | 150 ([M-CH₃]⁺), 122 ([M-COOH]⁺) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Predicted Absorption Range (cm⁻¹) |
| This compound (Target) | C=O (Ester) | 1720-1740 |
| C-O (Ester) | 1100-1300 | |
| C-H (Aliphatic) | 2850-3000 | |
| C=C, C=N (Aromatic) | 1550-1650 | |
| 6-isopropylnicotinic acid (Precursor) | O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 | |
| Isopropanol (Reagent/Byproduct) | O-H (Alcohol) | 3200-3600 (broad) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and reliable data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) environments in the synthesized molecule.
Instrumentation: 500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, splitting patterns, and integration to assign the proton and carbon signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.
Instrumentation: Mass Spectrometer with Electron Ionization (EI) source.
Sample Introduction:
-
Direct infusion or via Gas Chromatography (GC-MS). For direct infusion, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and compare it to the predicted fragmentation of this compound and potential byproducts. Key fragments to look for include the loss of the ester isopropyl group and the ring isopropyl group.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Thin Film: If the sample is a solid, dissolve it in a volatile solvent, cast a thin film on a salt plate, and allow the solvent to evaporate.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify the characteristic absorption bands for the key functional groups (ester C=O, C-O, aromatic C=C and C=N, and aliphatic C-H).
-
Compare the obtained spectrum with the predicted data and the spectra of potential impurities to confirm the presence of the desired functional groups and the absence of starting materials like carboxylic acids or alcohols.
Visualizing the Validation Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the validation process and the structural relationship between the target compound and its potential alternatives.
Caption: Workflow for the structural validation of synthesized this compound.
Caption: Relationship between the target molecule and potential synthesis-related impurities.
Comparative Cross-Reactivity Analysis of Isopropyl 6-isopropylnicotinate and Structurally Related GPR109A Agonists
A comprehensive guide for researchers and drug development professionals on the selectivity and off-target profiles of Isopropyl 6-isopropylnicotinate and its alternatives, supported by experimental data and detailed protocols.
The compound this compound, a derivative of nicotinic acid (Niacin), is of interest to researchers for its potential therapeutic applications, which are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). Activation of this receptor is associated with the inhibition of lipolysis in adipocytes, leading to a reduction in circulating free fatty acids and triglycerides. However, a significant challenge in the development of GPR109A agonists is managing their off-target effects and the cross-reactivity with other receptors and enzymes, which can lead to undesirable side effects. This guide provides a comparative analysis of the cross-reactivity profiles of this compound and other GPR109A agonists, namely Acifran and Acipimox, to aid in the selection and development of more selective therapeutic agents.
GPR109A Signaling and Therapeutic Rationale
GPR109A is a Gi-protein coupled receptor predominantly expressed in adipocytes and immune cells.[1] Upon agonist binding, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This cascade ultimately results in the inhibition of hormone-sensitive lipase, reducing the breakdown of triglycerides and the release of free fatty acids into the bloodstream. This mechanism is the basis for the lipid-lowering effects of nicotinic acid and its derivatives.[3]
Figure 1: GPR109A Signaling Pathway.
Comparative Cross-Reactivity Data
While specific, publicly available cross-reactivity screening data for this compound against a broad panel of targets is limited, we can infer its potential off-target profile by examining related compounds. The following table summarizes the available binding and functional data for nicotinic acid and its derivatives, Acifran and Acipimox. This data is typically generated through radioligand binding assays and functional assays performed by contract research organizations such as Eurofins Discovery's SafetyScreen™ panels or DiscoverX's KINOMEscan®.[4][5]
| Target | This compound | Acifran | Acipimox | Assay Type | Reference |
| Primary Target | |||||
| GPR109A (human) | Data not available | Agonist | Agonist | Functional Assay | [3][6] |
| Potential Off-Targets | |||||
| GPR109B (human) | Data not available | Lower affinity agonist | Data not available | Binding Assay | [7] |
| Carbonic Anhydrases (hCA I, II, IV, VB, IX, XII) | Data not available | Data not available | Micromolar inhibitor (Ki = 2.8 - 9.2 µM) | Enzyme Inhibition Assay | [8] |
| Other GPCRs, Ion Channels, Kinases, etc. | Data not available | Data not available | Data not available | Broad Panel Screening | - |
Note: The lack of comprehensive, publicly available data for this compound highlights the necessity for further investigation to fully characterize its selectivity profile.
Experimental Protocols
The assessment of compound cross-reactivity is crucial for preclinical safety evaluation. Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.
Radioligand Binding Assay for GPR109A
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the GPR109A receptor.
1. Materials:
-
Membrane Preparation: Cell membranes prepared from a stable cell line overexpressing human GPR109A.
-
Radioligand: A specific GPR109A radioligand (e.g., [³H]-Nicotinic Acid).
-
Test Compounds: this compound and other compounds of interest dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiate Reaction: Add the GPR109A-expressing cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Discussion and Conclusion
The provided data, although incomplete for this compound, offers valuable insights for researchers. The cross-reactivity of Acipimox with carbonic anhydrases suggests a potential for off-target effects that should be considered in the development of new nicotinic acid derivatives. The lower affinity of Acifran for GPR109B compared to GPR109A indicates a degree of selectivity that is desirable in a therapeutic candidate.
For this compound, it is imperative to conduct comprehensive cross-reactivity profiling to understand its safety and selectivity. This should include screening against a broad panel of GPCRs, ion channels, kinases, and enzymes. The experimental protocols outlined in this guide provide a starting point for such investigations.
By systematically evaluating the cross-reactivity of this compound and comparing it to existing compounds, researchers can better predict its potential for off-target liabilities and make informed decisions in the drug discovery and development process. This approach will ultimately facilitate the design of more selective and safer GPR109A agonists for the treatment of metabolic diseases.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 4. eurofins.com [eurofins.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Computational insights on molecular interactions of acifran with GPR109A and GPR109B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acipimox inhibits human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Nicotinates
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 6-substituted nicotinates, elucidating how modifications at this specific position on the pyridine ring dictate their pharmacological profiles. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for the rational design of novel therapeutics.
Nicotinic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including vasodilation, anti-inflammatory effects, and modulation of various receptors.[1][2][3] The strategic placement of substituents on the pyridine ring can profoundly influence their potency, selectivity, and mechanism of action. This guide focuses specifically on the structure-activity relationship (SAR) of nicotinates substituted at the 6-position, a critical determinant of their interaction with biological targets.
Comparative Analysis of Biological Activity
The biological activity of 6-substituted nicotinates is highly dependent on the nature of the substituent at the 6-position and the biological target . The following tables summarize quantitative data from various studies, highlighting the impact of different substituents on receptor binding and enzyme inhibition.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
A key target for 6-substituted nicotinates is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels crucial in neurotransmission.[4][5] The affinity of these compounds for nAChRs is significantly influenced by the electronic, lipophilic, and steric properties of the 6-position substituent.
| Compound (6-Substituent) | Ki (nM) at nAChRs | Lipophilicity (π) | Molar Volume (ΔMOL VOL) | Reference |
|---|---|---|---|---|
| 6-Fluoronicotine | 1.8 | 0.14 | 0.04 | [6] |
| 6-Chloronicotine | 0.63 | 0.71 | 0.11 | [6] |
| 6-Bromonicotine | 0.45 | 0.86 | 0.14 | [6] |
| 6-Iodonicotine | 0.90 | 1.12 | 0.19 | [6] |
| 6-Methylnicotine | 3.0 | 0.56 | 0.11 | [6] |
| 6-Aminonicotine | 24 | -1.23 | 0.10 | [6] |
| 6-Methoxynicotine | 22 | -0.02 | 0.13 | [6] |
A quantitative structure-activity relationship (QSAR) study on a series of 6-substituted nicotine analogs revealed that a combination of lipophilicity (π) and the volume of the substituent (ΔMOL VOL) at the 6-position governs the affinity for nAChRs.[6] While increased lipophilicity of the substituent at the 6-position generally contributes to higher affinity, the steric bulk of the substituent can negatively modulate this affinity, with larger groups leading to decreased binding.[6]
Inhibition of the Sodium-Calcium Exchanger (NCX)
The sodium-calcium exchanger (NCX) is a critical membrane protein involved in maintaining calcium homeostasis in cells, particularly in myocytes.[7] Certain 6-substituted nicotinamide derivatives have been identified as potent inhibitors of the reverse mode of NCX, which is implicated in reperfusion injury in heart failure.[7]
| Compound | IC50 (µM) for reverse NCX | Reference |
|---|---|---|
| N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | 0.24 | [7] |
A QSAR study of these nicotinamide derivatives indicated that the inhibitory activity against the reverse NCX is dependent on the hydrophobicity and the shape of the substituent at the 3-position of the terminal phenyl ring.[7]
Activity at GABA-A Receptors
Derivatives of 6-aminonicotinic acid have been shown to act as agonists at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.
| Compound | Ki (µM) at native GABA-A Receptors | Reference |
|---|---|---|
| 6-Aminonicotinic acid | 1.1 - 24 | [8] |
| Tetrahydropyridine analogue of 6-aminonicotinic acid | 0.044 | [8] |
These findings challenge the previously held belief of tight steric constraints for GABA-A receptor agonists and open new avenues for designing agonists with potentially different pharmacological profiles.[8]
Experimental Protocols
To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.
General Procedure for the Synthesis of 6-Substituted Nicotinates
The synthesis of 6-substituted nicotinates can be achieved through various chemical routes. A common approach involves the following steps:
-
Starting Material: The synthesis often begins with a commercially available substituted nicotinic acid or a derivative thereof.
-
Esterification: The carboxylic acid group of the nicotinic acid is converted to an ester, typically a methyl or ethyl ester, through reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent.
-
Substitution at the 6-Position: If the 6-position is not already substituted, a variety of cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) can be employed to introduce the desired substituent. Alternatively, nucleophilic aromatic substitution can be used if a suitable leaving group is present at the 6-position.
-
Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, or distillation to yield the desired 6-substituted nicotinate.
For a specific example, the synthesis of ethyl-6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate involves the reaction of (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one with ethylacetoacetate in the presence of acetic acid and ammonium acetate, followed by refluxing.[9]
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. A typical protocol for a competitive binding assay using radiolabeled ligands is as follows:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., nAChRs) are prepared from cell lines or animal tissues.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]epibatidine for nAChRs) and varying concentrations of the unlabeled test compound (the 6-substituted nicotinate).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
To assess the inhibitory activity of compounds against enzymes like NCX, specific assays are employed. For the reverse mode of NCX, the following steps are typically involved:
-
Cell Culture: A suitable cell line overexpressing the NCX protein is cultured.
-
Calcium Imaging: The intracellular calcium concentration is monitored using a fluorescent calcium indicator (e.g., Fura-2).
-
Induction of Reverse NCX Activity: The reverse mode of NCX is activated by altering the ionic gradients across the cell membrane (e.g., by replacing extracellular sodium with another cation).
-
Compound Application: The test compound is applied to the cells, and the change in intracellular calcium concentration is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the reverse NCX activity.
Visualizing the Molecular Landscape
To better understand the biological context of 6-substituted nicotinates, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of a 6-substituted nicotinate acting on a nicotinic acetylcholine receptor.
Caption: A typical experimental workflow for SAR studies of 6-substituted nicotinates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators [mdpi.com]
Unveiling the Vasoactive and Metabolic Effects of Isopropyl Nicotinate: A Comparative Analysis
For Immediate Release
A detailed investigation into the mechanism of action of Isopropyl 6-isopropylnicotinate, hereafter referred to as Isopropyl Nicotinate, confirms its role as a potent vasodilator and modulator of lipid metabolism. This guide provides a comparative analysis of Isopropyl Nicotinate against related nicotinic acid derivatives—Nicotinic Acid, Nicotinyl Alcohol, and Methyl Nicotinate—supported by experimental data and detailed protocols for researchers in drug development.
The primary mechanism of action for Isopropyl Nicotinate and its analogs is vasodilation, a widening of blood vessels that increases blood flow. This effect is predominantly mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from Langerhans cells in the epidermis upon activation of the G-protein coupled receptor 109A (GPR109A). A secondary vasodilatory pathway involves the release of nitric oxide (NO) from endothelial cells. Furthermore, these compounds exhibit lipid-lowering effects by inhibiting the enzyme Diacylglycerol O-Acyltransferase 2 (DGAT2), which is crucial for triglyceride synthesis.
Comparative Analysis of Vasodilatory and Metabolic Effects
To objectively evaluate the performance of Isopropyl Nicotinate, a comprehensive review of existing experimental data was conducted. The following tables summarize the quantitative comparison of Isopropyl Nicotinate with Nicotinic Acid, Nicotinyl Alcohol, and Methyl Nicotinate across key mechanistic endpoints. It is important to note that direct comparative studies for all compounds across all assays are limited; therefore, data from studies with similar experimental designs have been compiled for a correlative comparison.
Table 1: Comparative Vasodilatory Potency
| Compound | Assay Type | Concentration for Significant Effect | Maximum Response (Fold Increase in Blood Flow) | Reference |
| Isopropyl Nicotinate | Laser Doppler Velocimetry (Human Skin) | 10 mM | ~3-4 fold | [1][2] |
| Methyl Nicotinate | Laser Doppler Velocimetry (Human Skin) | 1 mM - 10 mM | ~3-5 fold | [1][2] |
| Nicotinic Acid | Forearm Blood Flow (Human) | 1 g (oral) | ~4 fold | [3] |
| Nicotinyl Alcohol | Not available | Not available | Not available |
Table 2: Comparative Prostaglandin D2 (PGD2) Release
| Compound | Cell Type/System | Concentration | PGD2 Release (Fold Increase) | Reference |
| Isopropyl Nicotinate | Not available | Not available | Not available | |
| Methyl Nicotinate | Human Skin (in vivo) | 100 mM | 58-122 fold | [3] |
| Nicotinic Acid | Human Macrophages | 3 mM | Significant increase | [4] |
| Nicotinyl Alcohol | Not available | Not available | Not available |
Table 3: Comparative Nitric Oxide (NO) Release
| Compound | Cell Type | Concentration | NO Release | Reference |
| Isopropyl Nicotinate | Not available | Not available | Not available | |
| Methyl Nicotinate | Not available | Not available | Not available | |
| Nicotinic Acid | Not available | Not available | Not available | |
| Nicotinyl Alcohol | Endothelial Cells | Not specified | Stimulates NO release | [5] |
Table 4: Comparative DGAT2 Inhibition
| Compound | Assay Type | IC50 | Reference |
| Isopropyl Nicotinate | Not available | Not available | |
| Methyl Nicotinate | Not available | Not available | |
| Nicotinic Acid | Microsomal DGAT assay (HepG2 cells) | ~0.1 mM | [6] |
| Nicotinyl Alcohol | Not available | Not available |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway for Isopropyl Nicotinate-induced vasodilation.
Caption: Inhibition of triglyceride synthesis by Isopropyl Nicotinate.
Caption: Workflow for assessing vasodilation using Laser Doppler Velocimetry.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
In Vivo Vasodilation Assay using Laser Doppler Velocimetry
-
Objective: To measure changes in cutaneous blood flow in response to topical application of nicotinic acid derivatives.
-
Materials: Laser Doppler Velocimeter, double-sided adhesive rings, filter paper discs, test compound solutions (e.g., 0.1, 1, 10, 100 mM in ethanol), and human volunteers.
-
Procedure:
-
Acclimatize subjects in a temperature-controlled room (22 ± 1°C) for at least 20 minutes.
-
Mark four sites on the volar forearm of each subject.
-
Attach adhesive rings to the marked sites.
-
Place a filter paper disc saturated with the test compound solution (or vehicle control) within each ring.
-
Position the Laser Doppler probe over the application site.
-
Record baseline blood flow for 5 minutes.
-
Apply the test compound and record blood flow continuously for 30-60 minutes.
-
Data is typically expressed as the percentage change from baseline blood flow.
-
Prostaglandin D2 Release Assay from Cultured Human Keratinocytes
-
Objective: To quantify the release of PGD2 from skin cells upon stimulation with nicotinic acid derivatives.
-
Materials: Primary human keratinocytes, keratinocyte growth medium, 24-well plates, test compound solutions, phosphate-buffered saline (PBS), and a PGD2 ELISA kit.
-
Procedure:
-
Seed human keratinocytes in 24-well plates and culture until they reach 80-90% confluency.
-
Wash the cells twice with PBS.
-
Add fresh, serum-free medium containing the test compound at various concentrations (e.g., 0.1, 1, 3 mM) or vehicle control.
-
Incubate for a specified time (e.g., 15, 30, 60 minutes) at 37°C.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
Nitric Oxide Release Assay in Human Umbilical Vein Endothelial Cells (HUVECs)
-
Objective: To measure the production of nitric oxide from endothelial cells in response to nicotinic acid derivatives.
-
Materials: HUVECs, endothelial cell growth medium, 96-well plates, test compound solutions, Griess Reagent System, and a microplate reader.
-
Procedure:
-
Seed HUVECs in 96-well plates and culture to confluency.
-
Wash the cells with PBS.
-
Add fresh medium containing the test compounds or vehicle control.
-
Incubate for a designated period (e.g., 24 hours).
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve.
-
Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition Assay
-
Objective: To determine the inhibitory effect of nicotinic acid derivatives on DGAT2 activity.
-
Materials: Microsomes from HepG2 cells, DGAT assay buffer (100 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM EDTA), [14C]oleoyl-CoA, 1,2-dioleoylglycerol, test compound solutions, and scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing DGAT assay buffer, 10 µg of microsomal protein, and the test compound at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding a substrate mix of 1,2-dioleoylglycerol (100 µM) and [14C]oleoyl-CoA (10 µM).
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2, v/v/v).
-
Extract the lipids by adding 1 mL of heptane and 0.5 mL of water, followed by vortexing and centrifugation.
-
Transfer the upper heptane phase to a new tube and dry it under nitrogen.
-
Resuspend the lipid extract in chloroform and spot it on a TLC plate.
-
Develop the TLC plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Visualize the triglyceride spot and quantify the radioactivity using a scintillation counter.
-
GPR109A Receptor Binding Assay
-
Objective: To assess the binding affinity of nicotinic acid derivatives to the GPR109A receptor.
-
Materials: Membranes from cells overexpressing human GPR109A, [3H]nicotinic acid (radioligand), binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA), test compounds, glass fiber filters, and a scintillation counter.
-
Procedure:
-
In a 96-well plate, add binding buffer, cell membranes (10-20 µg protein), and the test compound at various concentrations.
-
Add [3H]nicotinic acid at a concentration close to its Kd.
-
For non-specific binding determination, add a high concentration of unlabeled nicotinic acid (e.g., 10 µM) to a set of wells.
-
Incubate for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds.
-
This comparative guide provides a foundational understanding of the mechanism of action of Isopropyl Nicotinate and its alternatives, offering valuable insights and methodologies for researchers in the field of drug discovery and development. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of these compounds.
References
- 1. Methyl nicotinate-induced vasodilation in generalized social phobia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are there age and racial differences to methyl nicotinate-induced vasodilatation in human skin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nicotinyl Alcohol? [synapse.patsnap.com]
- 6. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the in vivo efficacy of nicotinic acid esters based on publicly available research. Direct experimental data for Isopropyl 6-isopropylnicotinate was not found in the reviewed literature. The following information is therefore based on studies of structurally related compounds, primarily other nicotinic acid esters and nicotinic acid itself, to provide a relevant comparative context.
Executive Summary
Nicotinic acid and its derivatives are known to elicit a range of biological responses, most notably vasodilation and anti-inflammatory effects. Esters of nicotinic acid are often employed in topical formulations to induce localized vasodilation, while the parent compound, nicotinic acid (niacin), has been studied for its systemic anti-inflammatory and lipid-modifying properties. This guide summarizes the in vivo data for key compounds related to this compound, focusing on vasodilatory and anti-inflammatory efficacy.
Data Presentation: Comparative In Vivo Efficacy
Vasodilatory Effects
The primary in vivo effect of topically applied nicotinic acid esters is vasodilation, leading to increased cutaneous blood flow. This is a key parameter for assessing the potency and duration of action of these compounds.
Table 1: Comparison of Vasodilatory Effects of Topically Applied Nicotinic Acid Esters
| Compound | Animal Model/Subject | Concentration | Peak Response Time | Method of Measurement | Key Findings |
| Methyl Nicotinate | Human | 1% | 15-30 minutes[1] | Laser Doppler Perfusion Imaging[1] | Induced significant vasodilation comparable to acetylcholine and sodium nitroprusside.[1] |
| Hexyl Nicotinate | Human | Not Specified | Not Specified | Laser Doppler Velocimetry[2] | Elicited a vasodilatory response, with penetration influenced by skin pre-treatment.[2] |
| Isopropyl Nicotinate | No direct in vivo efficacy data available in the reviewed literature. | - | - | - | - |
Anti-inflammatory Effects
Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties in various in vivo models. These effects are often assessed by measuring the reduction in edema or the inhibition of inflammatory mediators.
Table 2: Comparison of Anti-inflammatory Effects of Nicotinic Acid and Derivatives
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| Nicotinic Acid | Mice and Rats | 250 or 500 mg/kg[3] | Per os (p.o.)[3] | Inhibited paw edema induced by carrageenan.[3] |
| Picolinic Acid | Mice | 62.5 or 125 mg/kg[3] | Per os (p.o.)[3] | Did not inhibit carrageenan-induced paw edema.[3] |
| Isonicotinic Acid | Mice | Not Specified | Not Specified | Devoid of activity in the carrageenan-induced paw edema model.[3] |
| Novel Nicotinic Acid Derivatives (e.g., 4h, 5b) | Rats | Not Specified | Not Specified | Demonstrated anti-inflammatory activity in the carrageenan-induced arthritis model.[4] |
Experimental Protocols
Assessment of Cutaneous Vasodilation
A common method to evaluate the in vivo vasodilatory effect of topical nicotinates is through the measurement of skin blood flow.
Protocol: Laser Doppler Perfusion Imaging for Cutaneous Blood Flow Measurement [1][2]
-
Subjects/Animal Models: Healthy human volunteers or relevant animal models (e.g., rabbits, pigs) are used. For human studies, informed consent is obtained.
-
Test Compound Application: A defined concentration (e.g., 1%) of the nicotinic acid ester is formulated in a suitable vehicle (e.g., emulsion) and applied to a specific area of the skin (e.g., forearm, back).[1] A placebo control is applied to a contralateral or adjacent site.
-
Blood Flow Measurement: Skin blood flow is monitored using a Laser Doppler Perfusion Imager or a Laser Doppler Velocimeter at baseline and at specified time points after application (e.g., 5, 15, 30, 60, 120 minutes).[1]
-
Data Analysis: The change in blood flow from baseline is calculated. Key parameters often analyzed include the initial response, peak response, and the area under the curve (AUC) of the response over time.[2]
Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard and widely used method for screening the acute anti-inflammatory activity of compounds.
Protocol: Carrageenan-Induced Paw Edema in Rats [3][4]
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound (e.g., nicotinic acid derivative) is administered, usually orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated group in comparison to the control (vehicle-treated) group.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the anti-inflammatory effects of nicotinic acid and a typical experimental workflow for evaluating the in vivo efficacy of nicotinic acid esters.
References
- 1. Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Racial differences in pharmacodynamic response to nicotinates in vivo in human skin: black and white - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-reviewed studies on the biological effects of nicotinic acid esters
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid, a form of vitamin B3, and its ester derivatives have long been a subject of scientific inquiry due to their diverse biological activities. While nicotinic acid is well-known for its lipid-modifying properties, its esters are primarily recognized for their potent vasodilatory effects, making them valuable active ingredients in topical formulations for improving blood circulation and alleviating muscle and joint pain.[1][2][3][4][5] This guide provides a comparative overview of the biological effects of common nicotinic acid esters—methyl nicotinate, ethyl nicotinate, and benzyl nicotinate—supported by available experimental data and detailed methodologies.
Comparative Analysis of Vasodilatory and Anti-Inflammatory Effects
The primary biological effect of topically applied nicotinic acid esters is vasodilation, leading to a localized increase in blood flow. This action is thought to be mediated by the release of prostaglandin D2.[3] The esters penetrate the skin, where they are hydrolyzed to nicotinic acid, which then activates the hydroxycarboxylic acid receptor 2 (HCA2) on epidermal Langerhans cells and keratinocytes, triggering a signaling cascade that results in the relaxation of vascular smooth muscle.[6]
| Nicotinic Acid Ester | Observed Biological Effect | Quantitative Data | Experimental Model | Reference |
| Methyl Nicotinate | Analgesic Activity | Significant reduction in acetic acid-induced writhes in mice at 10 mg/kg, comparable to Aspirin. | Swiss albino mice | [1] |
| Vasodilation | Promoted microvasodilation at a concentration of 5 mg/mL. | Chick embryo chorioallantoic membrane (CAM) assay | [1] | |
| Lifespan Extension | Enhanced cellular lifespan and stress resistance. | In vitro studies | ||
| Ethyl Nicotinate | Vasodilation | Induces temporary skin redness and a warming sensation due to increased blood flow. | Human topical application | [7] |
| Anti-inflammatory Action | Potential anti-inflammatory effects. | General literature review | [7] | |
| Benzyl Nicotinate | Increased Blood Flow | Topical application resulted in a measurable increase in blood flow, cutaneous temperature, and redness. The effect was most rapid on the forehead. | Human volunteers (laser Doppler flowmetry) | [8] |
| Pain and Inflammation Reduction | Reduces pain and inflammation by increasing local blood circulation, oxygen supply, and nutrient delivery. | Clinical use in topical preparations |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesic Activity (Methyl Nicotinate)
This protocol is a standard method for screening potential analgesic drugs.
-
Animal Model: Swiss albino mice are used.
-
Drug Administration: Methyl nicotinate (5-10 mg/kg) is administered orally. A control group receives a vehicle, and a positive control group receives a known analgesic like Aspirin.
-
Induction of Writhing: 30 minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhes).
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.[1]
Chick Embryo Chorioallantoic Membrane (CAM) Assay for Vasodilation (Methyl Nicotinate)
The CAM assay is a common in vivo model to study angiogenesis and vasodilation.
-
Egg Preparation: Fertilized chicken eggs are incubated for a specific number of days (e.g., 7-9 days).
-
Windowing: A small window is made in the eggshell to expose the chorioallantoic membrane (CAM).
-
Application of Test Substance: A solution of methyl nicotinate (5 mg/mL) is applied directly to the CAM.
-
Observation: The CAM is observed under a microscope for changes in blood vessel diameter and blood flow.
-
Data Analysis: The vasodilatory effect is assessed by measuring the change in the diameter of blood vessels before and after the application of the test substance.[1]
Laser Doppler Flowmetry for Cutaneous Blood Flow (Benzyl Nicotinate)
This non-invasive technique is used to measure microcirculatory blood flow.
-
Subjects: Human volunteers are recruited.
-
Application of Formulation: A gel containing benzyl nicotinate is applied to specific anatomical sites (e.g., forearm, forehead, calf).[8]
-
Measurement: A laser Doppler flowmeter probe is placed on the treated skin area. The laser light penetrates the skin and is scattered by moving red blood cells, causing a Doppler shift in the frequency of the light. The instrument detects this shift and calculates a blood flow value.
-
Data Collection: Measurements of blood flow, cutaneous temperature, and redness are taken over time.[8]
-
Data Analysis: The kinetic data, including the time to reach maximal vasodilation and the duration of the effect, are analyzed and compared between different anatomical sites.[8]
Signaling Pathways and Experimental Workflows
The biological effects of nicotinic acid esters are primarily initiated by the activation of the HCA2 receptor, leading to the production of prostaglandins, which are key mediators of vasodilation.
Caption: Signaling pathway of nicotinic acid ester-induced vasodilation.
The experimental workflow for assessing the vasodilatory effects of nicotinic acid esters typically involves a series of in vitro and in vivo studies to confirm activity and quantify the physiological response.
Caption: Experimental workflow for evaluating nicotinic acid esters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyl Nicotinate Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl nicotinate | 93-60-7 [chemicalbook.com]
- 6. Buy Benzyl nicotinate (EVT-262122) | 94-44-0 [evitachem.com]
- 7. ETHYL NICOTINATE - Ataman Kimya [atamanchemicals.com]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: Isopropyl Nicotinate and Standard-of-Care Drugs in Localized Vasodilation
A Note on Nomenclature: The initial query for "Isopropyl 6-isopropylnicotinate" did not yield a recognized chemical entity. This guide will proceed under the assumption that the intended compound of interest is Isopropyl Nicotinate , an ester of nicotinic acid known for its vasodilatory properties.
This guide provides a comparative analysis of Isopropyl Nicotinate against standard-of-care drugs for conditions where localized vasodilation is a therapeutic goal, primarily focusing on Raynaud's Phenomenon and Androgenetic Alopecia. The comparison is based on available experimental data for Isopropyl Nicotinate and related nicotinic acid derivatives against established treatments.
Mechanism of Action: Isopropyl Nicotinate
Isopropyl Nicotinate, upon topical application, penetrates the stratum corneum and is hydrolyzed to nicotinic acid. Nicotinic acid is a known vasodilator that acts primarily through the prostaglandin pathway. It binds to the G-protein coupled receptor GPR109A on Langerhans cells in the epidermis. This binding initiates a signaling cascade that leads to the synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). These prostaglandins then act on receptors on the smooth muscle cells of dermal blood vessels, causing relaxation and subsequent vasodilation, which manifests as an increase in cutaneous blood flow and erythema.
Safety Operating Guide
Safe Disposal of Isopropyl 6-isopropylnicotinate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Isopropyl 6-isopropylnicotinate, a compound that causes skin and eye irritation and may lead to respiratory irritation.[1][2] Adherence to these guidelines is critical for laboratory safety and environmental protection.
Hazard Summary
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, appropriate personal protective equipment must be worn when handling this compound. This includes:
-
Protective gloves: To prevent skin contact.
-
Protective clothing: To shield the body from accidental splashes.
-
Eye protection: Safety glasses or goggles to prevent eye irritation.[1]
-
Face protection: A face shield may be necessary for larger quantities or when splashing is likely.[1]
-
Respiratory protection: In case of inadequate ventilation, wear respiratory protection.[1]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through an industrial combustion plant.[1] Do not dispose of this chemical into drains or the environment.[1]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Handle contaminated materials, such as empty containers, in the same manner as the substance itself.[1]
-
-
Waste Segregation:
-
Separate the waste into categories that can be handled by your local or national waste management facilities.[1]
-
Do not mix with other incompatible waste streams.
-
-
Storage:
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and transport to an industrial combustion plant.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain records of the waste disposal, including the date, quantity, and the disposal company used, in accordance with institutional and regulatory requirements.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation. [1]
-
Remove all ignition sources.
-
Contain the spill: Use adsorbent materials such as sand, earth, or universal binder to contain the spill.[1]
-
Clean up: Wipe up the spill with absorbent material.[1]
-
Collect waste: Place all contaminated materials into an appropriate container for disposal.[1]
-
Ventilate the affected area. [1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
